2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMKAMAPVMHSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387681 | |
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-66-2 | |
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
This compound belongs to the family of benzothiazole derivatives, which are known for a wide range of biological activities. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a propanoic acid side chain via a thioether linkage at the 2-position of the benzothiazole ring can modulate the molecule's physicochemical properties and biological activity, making its synthesis a subject of significant interest.
Core Synthesis Pathway
The primary and most established synthetic route to this compound is through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid, typically 2-bromopropanoic acid. This S-alkylation reaction is a robust and efficient method for forming the desired thioether bond.
The general reaction scheme is as follows:
Caption: General synthesis pathway for this compound.
The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzothiazole, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 2-bromopropanoic acid, displacing the bromide ion and forming the final product.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, based on established methodologies for similar S-alkylation reactions of 2-mercaptobenzothiazole.
Synthesis of the Starting Material: 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole (2-MBT) is a commercially available starting material. However, it can also be synthesized in the laboratory. One common industrial method involves the reaction of aniline, carbon disulfide, and sulfur at high temperature and pressure.[1] A laboratory-scale synthesis can be achieved through the reaction of 2-aminothiophenol with carbon disulfide.
Synthesis of this compound
This protocol describes the S-alkylation of 2-mercaptobenzothiazole with 2-bromopropanoic acid.
Materials:
-
2-Mercaptobenzothiazole (2-MBT)
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
Addition of Alkylating Agent: Slowly add 2-bromopropanoic acid (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If using acetone, remove the solvent under reduced pressure using a rotary evaporator.
-
If using DMF, pour the reaction mixture into water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and related derivatives, compiled from analogous reactions reported in the literature.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 2-Mercaptobenzothiazole | 1.0 eq | |
| 2-Halopropanoic Acid/Ester | 1.0 - 1.2 eq | |
| Base (e.g., K₂CO₃, TEA) | 1.5 - 2.0 eq | |
| Reaction Conditions | ||
| Solvent | Acetone, DMF, Ethanol | [1] |
| Temperature | Room Temp. to Reflux | [1] |
| Reaction Time | 3 - 14 hours | [1] |
| Yield | 80 - 95% (for analogous esters) | [1] |
Note: The yield for the direct synthesis of the carboxylic acid may vary and is dependent on the specific reaction conditions and purification method.
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships in the synthesis and purification process.
Caption: A detailed workflow of the experimental procedure.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that relies on the well-established S-alkylation of 2-mercaptobenzothiazole. This guide provides a solid foundation for researchers to reproduce this synthesis in the laboratory. The versatility of this synthetic route allows for the preparation of a variety of derivatives by modifying the alkylating agent, which can be valuable for structure-activity relationship studies in drug discovery and for the development of new materials with tailored properties. Careful optimization of reaction conditions and purification techniques will ensure the high purity of the final compound, which is crucial for subsequent biological and chemical applications.
References
Elucidating the Molecular Architecture of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the key synthetic methodologies and spectroscopic analyses that are instrumental in confirming the molecule's structural integrity.
Synthesis and Structural Confirmation
The synthesis of this compound typically involves the reaction of 2-mercaptobenzothiazole with a suitable propanoic acid derivative. A general synthetic approach is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and 2-bromopropanoic acid in the presence of a base. The structural confirmation of the resulting product is then achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis is as follows:
-
Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetone, is added a base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH) (1.1 equivalents).
-
Nucleophilic Substitution: 2-bromopropanoic acid (1.1 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Data and Analysis
The elucidation of the structure of this compound relies on the detailed analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals would include:
-
Aromatic protons of the benzothiazole ring, typically appearing as multiplets in the region of δ 7.0-8.0 ppm.
-
A quartet for the proton at the C2 position of the propanoic acid moiety (CH), deshielded by the adjacent sulfur atom and carboxyl group.
-
A doublet for the methyl protons (CH₃) of the propanoic acid moiety.
-
A broad singlet for the acidic proton of the carboxylic acid group (COOH), which can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts include:
-
Signals for the carbon atoms of the benzothiazole ring in the aromatic region (approximately δ 110-155 ppm).
-
A signal for the quaternary carbon of the thiazole ring attached to the sulfur atom (C-S) at a downfield position.
-
A signal for the carbonyl carbon (C=O) of the carboxylic acid group, typically in the range of δ 170-185 ppm.
-
Signals for the methine (CH) and methyl (CH₃) carbons of the propanoic acid moiety.
| ¹H NMR Chemical Shift Assignments (Predicted) | ¹³C NMR Chemical Shift Assignments (Predicted) |
| Proton | δ (ppm) |
| Aromatic-H | 7.0 - 8.0 (m) |
| -CH(S)- | 4.0 - 4.5 (q) |
| -CH₃ | 1.5 - 1.8 (d) |
| -COOH | 10.0 - 13.0 (br s) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For this compound (C₁₀H₉NO₂S₂), the molecular ion peak [M]⁺ would be expected at m/z 239. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S bond.
| Mass Spectrometry Data (Predicted) | |
| m/z | Fragment |
| 239 | [M]⁺ |
| 194 | [M - COOH]⁺ |
| 167 | [Benzothiazole-S]⁺ |
| 135 | [Benzothiazole]⁺ |
| 72 | [CH(CH₃)COOH]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| FT-IR Spectral Data (Predicted) | |
| Frequency (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | C=C and C=N stretch (Aromatic/Thiazole ring) |
| ~1300 | C-O stretch |
| ~750, ~700 | C-H bend (Aromatic) |
| ~690 | C-S stretch |
Visualizing the Process and Structure
To better understand the workflow and relationships involved in the structure elucidation of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the structure elucidation of the target compound.
This technical guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel benzothiazole derivatives. The presented data and methodologies provide a clear pathway for the unambiguous identification and structural verification of this compound.
physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes predicted data and information on closely related isomers and derivatives to offer a broader context for researchers. The guide is intended for professionals in drug development and scientific research who are interested in the benzothiazole class of compounds. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.
Chemical Identity and Physical Properties
This compound is a sulfur-containing heterocyclic compound. Its core structure consists of a propanoic acid moiety linked to a benzothiazole ring through a thioether bond at the 2-position of the benzothiazole.
Table 1: Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 3383-66-2 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2] |
| Molecular Weight | 239.32 g/mol | [1][2] |
| Physical Form | Solid | N/A |
Table 2: Physicochemical Properties
| Property | Experimental Value | Predicted Value | Notes | Source(s) |
| Melting Point | 58 °C | N/A | N/A | |
| Boiling Point | Not Available | 442.7±47.0 °C | Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid. | N/A |
| Solubility | Not Available | Insoluble in water | Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid. | N/A |
| pKa | Not Available | 4.17±0.10 | Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid. | N/A |
| LogP | Not Available | N/A |
Chemical Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard methods for the preparation of 2-thio-substituted benzothiazoles. This typically involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable propanoic acid derivative.
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole in a suitable organic solvent such as acetone or ethanol.
-
Base Addition: Add an appropriate base, for example, anhydrous potassium carbonate, to the solution to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate.
-
Addition of Propanoic Acid Derivative: To the stirred solution, add a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its corresponding ester (e.g., ethyl 2-bromopropanoate) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. If the reaction is performed with an ester, a subsequent hydrolysis step under acidic or basic conditions would be necessary to obtain the carboxylic acid.
Below is a Graphviz diagram illustrating this generalized synthetic workflow.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically reported in the reviewed literature. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific structure-activity relationships for this class of compounds are a subject of ongoing research.[1][3][4]
No information was found regarding the involvement of this compound in any specific signaling pathways. Researchers interested in the potential biological effects of this compound may consider screening it in assays relevant to the known activities of other benzothiazole derivatives.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there is a notable lack of extensive experimental data for this specific molecule, the provided information, including data for related compounds and generalized synthetic methods, serves as a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities.
References
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benthamscience.com [benthamscience.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmacyjournal.in [pharmacyjournal.in]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the known and potential mechanisms of action based on the biological activities of the broader benzothiazole class of compounds, including structurally related 2-substituted benzothiazole derivatives. The information herein is intended to guide research and development efforts by highlighting the most probable therapeutic targets and pathways.
Executive Summary
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer effects.[1] While the specific molecular intricacies of this compound are not extensively detailed, the known actions of related compounds suggest potential mechanisms revolving around the inhibition of key enzymes in pathogenic microorganisms and the induction of apoptosis in cancer cells. This document synthesizes the available data on related benzothiazole derivatives to provide a foundational understanding of their potential therapeutic actions.
Core Chemical Structure
This compound is characterized by a central benzothiazole ring system, a thioether linkage at the 2-position, and a propanoic acid moiety. This structure provides a versatile backbone for various biological interactions.
Potential Antimicrobial Mechanism of Action
Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The mechanism of this antimicrobial action is believed to be multifactorial, involving the inhibition of essential microbial enzymes.
Inhibition of Dihydropteroate Synthase (DHPS)
One of the key proposed antimicrobial mechanisms for benzothiazole derivatives, particularly those with sulfonamide moieties, is the inhibition of dihydropteroate synthase (DHPS).[2][3] DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, responsible for the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis. Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to bacteriostasis.
Logical Workflow for DHPS Inhibition Screening
Caption: Workflow for screening benzothiazole derivatives for DHPS inhibition.
Other Potential Antimicrobial Targets
Recent reviews have highlighted several other potential enzymatic targets for benzothiazole derivatives, suggesting a broad-spectrum antimicrobial potential.[2]
| Target Enzyme | Function | Potential Effect of Inhibition |
| DNA Gyrase | Relieves torsional strain during DNA replication | Inhibition of bacterial replication |
| Uridine Diphosphate-N-acetylenolpyruvyl Glucosamine Reductase (MurB) | Catalyzes a key step in peptidoglycan synthesis | Disruption of bacterial cell wall synthesis |
| Peptide Deformylase | Removes the formyl group from nascent polypeptides | Inhibition of bacterial protein synthesis |
| Aldose Reductase | Reduces aldehydes and ketones to alcohols | Potential disruption of metabolic pathways |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolic acid to tetrahydrofolic acid | Inhibition of nucleotide synthesis |
Potential Anticancer Mechanism of Action
A significant body of research points to the anticancer properties of benzothiazole derivatives, with apoptosis induction being a commonly cited mechanism.[4]
Induction of Apoptosis
Many benzothiazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This is a critical mechanism for anticancer agents as it leads to the safe and effective elimination of malignant cells. The precise signaling pathways leading to apoptosis can vary depending on the specific derivative and cancer cell type.
Generalized Apoptotic Signaling Pathway
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Benzothiazolylthio)acetic Acid | 6295-57-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
CAS Number: 3383-66-2
This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a molecule of interest within the broader class of benzothiazole derivatives known for their diverse pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and estimated properties based on its chemical structure and data for similar compounds.
| Property | Value |
| CAS Number | 3383-66-2 |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. |
| InChI Key | ZRMKAMAPVMHSFW-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
A plausible and efficient synthesis route for this compound involves a two-step process: first, the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the carboxylic acid. The synthesis of the ethyl ester of a similar compound, ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, has been well-documented and can be adapted. Greener synthesis methods using microwave or ultrasound irradiation have been shown to be effective in reducing reaction times and improving yields for related structures.
Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate
This step involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl 2-bromopropanoate.
-
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Ethyl 2-bromopropanoate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
-
-
Conventional Protocol:
-
Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes in a round-bottom flask.
-
Add potassium carbonate (0.015 M) to the mixture and continue stirring.
-
Add ethyl 2-bromopropanoate (0.01 M) dropwise to the reaction mixture over a period of 15 minutes.
-
Reflux the reaction mixture, monitoring the progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Pour the remaining residue into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (from Step 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol/Water or Tetrahydrofuran/Water (solvent mixture)
-
Hydrochloric acid (HCl) for acidification
-
-
Protocol:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution.
-
Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water to remove any remaining salts, and dry under vacuum.
-
Visualization of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1] Derivatives of benzothiazole are known to exhibit antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.
Antimicrobial Activity
Many benzothiazole analogs have been synthesized and evaluated for their antimicrobial properties. For instance, novel benzothiazole analogs have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, which is more potent than the standard drug ciprofloxacin in some cases.[2] The antimicrobial effects of benzothiazolylthiazolidin-4-one derivatives have also been explored, showing activity against various bacterial strains.[3] The general structure of 2-sulfanyl-benzothiazole derivatives suggests they may interfere with essential cellular processes in microorganisms.
Herbicidal Activity
Recent studies have identified derivatives of 2-(benzothiazol-2-yloxy)propanoic acid as potent herbicides.[4] These compounds have demonstrated significant post-emergence herbicidal activity against various broadleaf weeds.[4] Although the linkage in the title compound is a sulfanyl (-S-) group rather than an oxy (-O-) group, the structural similarity suggests that it could be investigated for potential herbicidal properties.
Anticancer Activity
The benzothiazole nucleus is a key component in several anticancer agents. Derivatives of 3-[(thiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates, targeting enzymes like SIRT2 and EGFR.[5] The structural features of this compound make it a candidate for investigation in cancer research, potentially acting through similar mechanisms.
Conceptual Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often modulated by the nature and position of substituents on the benzothiazole ring and the side chain. For the class of 2-(benzothiazol-2-ylsulfanyl)alkanoic acids, the following general SAR can be conceptualized.
Caption: Conceptual SAR for 2-(benzothiazol-2-ylsulfanyl)alkanoic acids.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the public domain detailing the signaling pathways or the precise mechanism of action for this compound. However, based on the activities of related compounds, several potential mechanisms can be hypothesized for future investigation:
-
Enzyme Inhibition: Many benzothiazole derivatives are known to act as enzyme inhibitors. The title compound could potentially inhibit key enzymes in bacteria, fungi, or cancer cells.
-
Disruption of Cellular Membranes: The lipophilic nature of the benzothiazole ring combined with the polar carboxylic acid group could allow the molecule to interact with and disrupt cellular membranes.
-
Interaction with DNA or Proteins: The planar aromatic system of the benzothiazole ring might intercalate with DNA or bind to specific protein targets within the cell.
Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. This guide serves as a foundational resource for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on the biological landscape of a specific, yet promising, class of these compounds: 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives. These molecules, characterized by a benzothiazole ring linked via a sulfur atom to a propanoic acid moiety, have emerged as intriguing candidates for therapeutic development. Their structural features allow for diverse chemical modifications, leading to a broad range of pharmacological effects, including anticancer and antimicrobial activities. This document provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. While specific data for the this compound core is still emerging, this guide consolidates the current knowledge on closely related analogues, offering valuable insights for future research and drug discovery endeavors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences with the versatile starting material, 2-mercaptobenzothiazole. A general synthetic approach involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with an appropriate α-halopropanoic acid derivative, such as ethyl 2-bromopropanoate, in the presence of a base. This reaction yields the corresponding ester, which can then be hydrolyzed to the carboxylic acid or converted to various amides and other derivatives.
A representative synthetic scheme is the preparation of ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate, a closely related analogue. This synthesis is achieved by reacting 2-aminobenzothiazole or 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of potassium carbonate in acetone. The reaction mixture is refluxed, and the resulting product is purified by recrystallization[1]. This methodology can be adapted for the synthesis of the propanoic acid derivatives.
Biological Activities
Derivatives of the 2-(1,3-benzothiazol-2-ylsulfanyl)alkanoic acid scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of benzothiazole derivatives. While specific data for this compound derivatives are limited, the broader class of 2-substituted benzothiazoles has shown promising results against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival[2][3].
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | Breast (MCF-7) | 0.02 | [4] |
| 2-(4-aminophenyl)benzothiazole | Ovarian (OVCAR-3) | 0.03 | [4] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Non-small cell lung cancer | Not Specified | [5] |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Epidermoid carcinoma (A431) | Not Specified | [5] |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Non-small cell lung cancer (A549) | Not Specified | [5] |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Non-small cell lung cancer (H1299) | Not Specified | [5] |
| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [6] |
| Substituted chloromethylbenzamide benzothiazole | Various | 1.1 - 8.8 | [6] |
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial properties. Derivatives of 2-mercaptobenzothiazole have been extensively studied for their antibacterial and antifungal activities[7][8][9][10][11]. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(benzothiazol-2-yl) trichloroethanamide | Escherichia coli | 9-20 (IZD in mm) | [12] |
| N-(benzothiazol-2-yl) chloroethanamide | Staphylococcus aureus | 9-18 (IZD in mm) | [12] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5-100 | [13] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Escherichia coli | 12.5-100 | [13] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Candida albicans | 12.5-100 | [13] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives | Listeria monocytogenes | 0.10-0.25 (mg/mL) | [14] |
| Sulfonamide analogues of benzothiazole | Pseudomonas aeruginosa | 3.1-6.2 | [14] |
Experimental Protocols
Synthesis of Ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate
This protocol is adapted from a reported synthesis of a close analogue and can be modified for the synthesis of the propanoic acid ester[1].
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.01 mol) and potassium carbonate (0.015 mol) in dry acetone (50 mL).
-
Addition of Reagent: To the stirred solution, add ethyl 2-bromoacetate (0.011 mol) dropwise at room temperature.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-(1,3-benzothiazol-2-yl)sulfanylacetate.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound derivatives are still under investigation, studies on structurally related benzothiazoles suggest that their anticancer effects may be mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.
Figure 1: Potential signaling pathways modulated by this compound derivatives in cancer cells.
Figure 2: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is still emerging, the extensive research on related benzothiazole derivatives strongly suggests their potential as both anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive target for further investigation. Future research should focus on the synthesis of a focused library of these propanoic acid derivatives and a thorough evaluation of their biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. : Azam, Mohammed Afzal : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid
This technical guide provides a comprehensive literature review of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.
Physicochemical Properties
This compound, with the CAS number 3383-66-2, is a derivative of benzothiazole, a bicyclic aromatic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 3383-66-2 |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | This compound |
Synthesis
The primary route for the synthesis of this compound is anticipated to be a nucleophilic substitution reaction. This method involves the reaction of 2-mercaptobenzothiazole with 2-chloropropionic acid. The sulfur atom in 2-mercaptobenzothiazole acts as a nucleophile, displacing the chlorine atom of 2-chloropropionic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the synthesis of similar 2-(benzothiazol-2-ylthio)alkanoic acids.
Materials:
-
2-Mercaptobenzothiazole
-
2-Chloropropionic acid
-
Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
Preparation of the Sodium Thiolate: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in a suitable solvent such as ethanol. To this solution, add an equimolar amount of a base, for instance, an aqueous solution of sodium hydroxide, dropwise with stirring. This deprotonates the thiol group, forming the more nucleophilic sodium 2-benzothiazolethiolate.
-
Nucleophilic Substitution: To the solution of the sodium thiolate, add an equimolar amount of 2-chloropropionic acid. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water.
-
Precipitation: The aqueous solution is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed. The acidification protonates the carboxylate group, leading to the precipitation of the desired carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Biological Activities and Experimental Screening
While no specific studies on the biological activity of this compound have been identified, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities. Derivatives of benzothiazole have been reported to possess anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7][8] The presence of the propanoic acid moiety in the target molecule suggests that it may exhibit similar activities to other acidic benzothiazole derivatives.
Potential Anti-inflammatory Activity
Several benzothiazole derivatives containing carboxylic acid functionalities have been investigated for their anti-inflammatory effects.[1][3] A common in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)
-
Preparation of Solutions: A solution of the test compound, this compound, is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted with phosphate-buffered saline (PBS, pH 7.4) to various concentrations. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Assay Mixture: The reaction mixture consists of the test/standard compound solution and a solution of bovine serum albumin (BSA).
-
Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated and compared to the control.
Potential Anticancer Activity
Numerous benzothiazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines.[4][5][6][7][8] A standard preliminary in vitro assay to assess cytotoxic activity is the MTT assay.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data for this specific molecule is currently lacking in the public domain, the extensive research on related benzothiazole derivatives provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of this promising compound. Future research should focus on the actual synthesis and purification of this compound, followed by a comprehensive screening of its biological activities to validate the potential suggested by its structural analogues.
References
- 1. jocpr.com [jocpr.com]
- 2. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, a heterocyclic compound belonging to the benzothiazole class. This document details its discovery and historical context, outlines its synthesis protocols, and presents its known physicochemical and biological properties. The synthesis is primarily achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid. While extensive biological data for this specific compound is not widely published, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and materials science interested in the potential applications of this and related compounds.
Introduction
Benzothiazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is present in numerous natural and synthetic molecules with a broad spectrum of biological activities and industrial applications. Derivatives of benzothiazole are integral to the development of pharmaceuticals, agrochemicals, and materials science. This compound (CAS No. 3383-66-2) is a specific derivative that has garnered interest due to the versatile reactivity of the benzothiazole nucleus and the potential for modification at the carboxylic acid group. This guide will delve into the known information regarding its discovery, synthesis, and properties.
Discovery and History
The specific historical details of the first synthesis of this compound are not prominently documented in readily available literature. However, the synthesis of the parent compound, 2-mercaptobenzothiazole, dates back to the late 19th century. The general synthetic route to 2-(benzothiazol-2-ylthio)alkanoic acids involves the reaction of 2-mercaptobenzothiazole with various haloalkanoic acids.
A key development in the synthesis of related compounds is outlined in a 1986 patent, which describes a process for preparing β-(benzothiazolylthio)carboxylic acids. This patent details the reaction of 2-mercaptobenzothiazole with α,β-unsaturated carboxylic acids in a strongly acidic medium to yield compounds like benzothiazol-2-ylthiosuccinic acid. These compounds were initially investigated for their utility as corrosion inhibitors. This suggests that the primary initial interest in this class of compounds may have been in industrial applications rather than pharmacology.
Synthesis
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzothiazole acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid, such as 2-bromopropanoic acid. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
General Experimental Protocol
The following is a generalized experimental protocol based on the synthesis of similar benzothiazole derivatives:
Materials:
-
2-Mercaptobenzothiazole
-
2-Bromopropanoic acid
-
A suitable base (e.g., potassium carbonate, sodium hydroxide, triethylamine)
-
A suitable solvent (e.g., acetone, ethanol, dimethylformamide)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in the chosen solvent.
-
Base Addition: Add the base to the solution and stir to form the thiolate salt.
-
Addition of Haloacid: Slowly add 2-bromopropanoic acid to the reaction mixture.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, the solvent is removed under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
The workflow for this synthesis is depicted in the following diagram:
Physicochemical Properties
While extensive experimental data for this compound is limited in the public domain, some basic properties can be summarized.
| Property | Value |
| CAS Number | 3383-66-2 |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.32 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents and aqueous base |
Spectroscopic Data
-
Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm corresponding to the protons on the benzothiazole ring system.
-
Aliphatic Protons: Signals corresponding to the -CH- and -CH₃ groups of the propanoic acid moiety. The proton on the carbon alpha to the sulfur and the carboxylic acid would likely appear as a quartet, and the methyl protons as a doublet.
-
Carboxylic Acid Proton: A broad singlet, typically downfield, which may or may not be observed depending on the solvent and concentration.
For the infrared (IR) spectrum, characteristic absorption bands would be expected for:
-
O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).
-
C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).
-
C-H stretches of the aromatic and aliphatic groups.
-
C=N and C=C stretches of the benzothiazole ring.
Biological and Industrial Applications
While specific and extensive biological studies on this compound are scarce, the benzothiazole scaffold is a well-established pharmacophore with a wide range of activities.
Potential Pharmacological Activities
Benzothiazole derivatives have been reported to exhibit a variety of biological effects, suggesting potential areas of investigation for this compound:
-
Anticancer Activity: Many benzothiazole derivatives have shown potent in vitro and in vivo antitumor activities.
-
Antimicrobial Activity: The benzothiazole nucleus is a key component in some antimicrobial agents.
-
Anticonvulsant Activity: Certain benzothiazole derivatives have been evaluated for their efficacy in seizure models.
Industrial Applications
As indicated by early patent literature, a primary application for this class of compounds is as corrosion inhibitors . The sulfur and nitrogen atoms in the benzothiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.
The logical relationship for the application of this compound is outlined below:
Conclusion
This compound is a benzothiazole derivative with a clear and established synthetic pathway. While its specific discovery and a detailed historical account are not widely documented, its synthesis follows well-understood principles of organic chemistry. The primary documented application for this class of compounds is as corrosion inhibitors, though the rich pharmacology of the benzothiazole scaffold suggests potential for this compound in drug discovery. Further research is warranted to fully elucidate the biological activity profile and potential therapeutic applications of this and related compounds. This guide serves as a starting point for researchers interested in exploring the potential of this versatile molecule.
Spectroscopic and Synthetic Profile of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS No. 3383-66-2). Due to the limited availability of published experimental spectra in the public domain, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines a detailed, plausible experimental protocol for its synthesis and characterization.
Compound Overview
This compound is a multifaceted organic compound featuring a benzothiazole core linked to a propanoic acid moiety via a thioether bond. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, suggesting the potential for this compound to be explored in drug discovery programs.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 3383-66-2 |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.32 g/mol |
| IUPAC Name | This compound |
| Melting Point | 58 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally related compounds.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic-H (Benzothiazole) |
| ~7.3 - 7.5 | Multiplet | 2H | Aromatic-H (Benzothiazole) |
| ~4.5 - 4.7 | Quartet | 1H | -S-CH(CH₃)- |
| ~1.7 - 1.9 | Doublet | 3H | -CH(CH₃)- |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | -COOH |
| ~165 - 170 | N=C-S |
| ~153 - 155 | Aromatic C (adjacent to N) |
| ~135 - 137 | Aromatic C (bridgehead) |
| ~126 - 128 | Aromatic CH |
| ~124 - 126 | Aromatic CH |
| ~121 - 123 | Aromatic CH |
| ~120 - 122 | Aromatic CH |
| ~45 - 50 | -S-CH(CH₃)- |
| ~18 - 22 | -CH(CH₃)- |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N stretch (Aromatic/Benzothiazole) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Medium | C-N stretch |
| ~750 | Strong | C-H out-of-plane bend (Aromatic) |
| ~700 | Medium | C-S stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 239 | [M]⁺ (Molecular Ion) |
| 194 | [M - COOH]⁺ |
| 167 | [Benzothiazole-2-thiol]⁺ |
| 135 | [Benzothiazole]⁺ |
Experimental Protocols
The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between 2-mercaptobenzothiazole and 2-bromopropanoic acid.
Figure 2: Synthetic workflow for this compound.
Materials:
-
2-Mercaptobenzothiazole
-
2-Bromopropanoic acid
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromopropanoic acid (1.1 equivalents) in DMF dropwise.
-
Allow the reaction to stir at room temperature overnight or heat to 60 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization Protocols
Figure 3: Workflow for the spectroscopic characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted data is recommended for definitive structural confirmation.
Potential Therapeutic Targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on extensive research into the broader class of benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide synthesizes the current understanding of how benzothiazole-containing molecules interact with biological systems, offering a predictive framework for the therapeutic potential of this compound. Key areas of focus include inhibition of protein kinases, modulation of inflammatory pathways, and induction of apoptosis. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this compound and its analogues.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of benzothiazole have been extensively investigated for a variety of therapeutic applications, demonstrating their versatility in interacting with a range of biological targets.[1] The subject of this guide, this compound, combines the benzothiazole moiety with a propanoic acid side chain, a feature often utilized to modulate physicochemical properties and target engagement. Given the lack of specific studies on this molecule, this guide will explore its potential therapeutic applications by examining the established activities of structurally related benzothiazole derivatives.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related compounds, this compound is predicted to have potential applications in oncology and inflammatory diseases.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.
A primary mechanism of action for many anticancer drugs is the inhibition of protein kinases that are critical for tumor cell growth, proliferation, and survival. Several benzothiazole derivatives have been identified as potent kinase inhibitors. For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] The JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways, all of which are downstream of receptor tyrosine kinases like EGFR, are also frequently modulated by benzothiazole compounds.[2][3]
A novel benzothiazole derivative, XC-591, has been reported to inhibit RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, suggesting a role in apoptosis and cell survival pathways.
.
Many benzothiazole-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For example, some 2-substituted benzothiazoles have been shown to induce apoptosis in pancreatic cancer cells and inhibit the proliferation of glioma and cervical cancer cells.[3] The induction of apoptosis can be triggered by various stimuli, including the inhibition of survival signals (e.g., the PI3K/Akt pathway) and the activation of pro-apoptotic proteins.
Certain benzothiazole derivatives have been found to interfere with DNA synthesis. For example, 2-(morpholinothio)-benzothiazole has been shown to interact with cell nuclei and halt DNA synthesis, potentially through the disruption of disulfide bond formation.[1] This mechanism suggests a direct impact on the cellular machinery responsible for DNA replication and repair.
Anti-inflammatory Activity
Propanoic acid derivatives of benzothiazoles have been investigated for their analgesic and anti-inflammatory properties.[4] The mechanism of anti-inflammatory action for this class of compounds is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid has demonstrated significant analgesic and anti-inflammatory activity.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols to assess the biological activities of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This document includes detailed methodologies for evaluating its potential anticancer and antimicrobial effects, along with data presentation examples and diagrams of relevant signaling pathways.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The compound this compound, a member of this family, holds promise for further investigation as a potential therapeutic agent. This document outlines key in vitro assays to elucidate its biological profile.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of structurally related benzothiazole derivatives, this compound is hypothesized to exhibit:
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The proposed mechanisms often involve the induction of apoptosis through pathways such as the mitochondrial intrinsic pathway, and the modulation of key signaling molecules like p53.[1][5][6]
-
Antimicrobial Activity: Benzothiazole-containing compounds have shown efficacy against a spectrum of bacterial and fungal pathogens.[7][8] Their mechanism may involve the inhibition of essential microbial enzymes.
-
Enzyme Inhibition: Specific benzothiazole derivatives have been identified as inhibitors of various enzymes, including kinases and α-glucosidase, which are implicated in diseases like cancer and diabetes.[9][10]
Experimental Protocols
The following are detailed protocols for foundational in vitro assays to characterize the biological activity of this compound.
Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent like doxorubicin).[11]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
The SRB assay is a colorimetric method that quantifies total cellular protein content, providing a measure of cell density.[13][14]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[14]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[16]
-
Allow the plates to air-dry.
-
-
Solubilization and Measurement:
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Antimicrobial Activity Evaluation
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their respective appropriate broth overnight.
-
Dilute the microbial suspension to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus | 32 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Putative mitochondrial apoptosis pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid as a Putative Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific enzyme inhibition data or detailed protocols have been identified in the scientific literature for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. The following application notes and protocols are based on the documented activities of structurally related benzothiazole derivatives and are provided as a guide for investigating the potential enzyme inhibitory properties of the specified compound.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A key aspect of their therapeutic potential stems from their ability to act as enzyme inhibitors. Various benzothiazole-containing molecules have been identified as inhibitors of enzymes such as aldose reductase, acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and dihydropteroate synthase (DHPS).[3][4]
This compound belongs to this class of compounds and, based on its structural features, is a candidate for investigation as an enzyme inhibitor. This document provides an overview of the potential applications and generalized protocols for screening its inhibitory activity against relevant enzyme targets.
Potential Enzyme Targets and Applications
Based on the known activities of related benzothiazole derivatives, this compound could potentially inhibit enzymes involved in various disease pathways.
-
Neurodegenerative Diseases: Derivatives of benzothiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[3]
-
Diabetic Complications: Aldose reductase, an enzyme in the polyol pathway, is a target for preventing diabetic complications. Some benzothiazole derivatives have shown potent inhibition of this enzyme.[3]
-
Infectious Diseases: Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms and a target for antimicrobial agents. Benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit DHPS.[4]
-
Cancer: The benzothiazole scaffold is present in compounds designed to target various enzymes and signaling pathways involved in cancer progression.[5]
Quantitative Data for Related Benzothiazole Enzyme Inhibitors
The following table summarizes the inhibitory activities of some representative benzothiazole derivatives against their respective enzyme targets. This data can serve as a reference for designing experiments and interpreting the results for this compound.
| Compound | Target Enzyme | IC50 Value | Reference |
| 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (Lidorestat) | Aldose Reductase | 5 nM | [3] |
| 4-(benzo[d]thiazole-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one | DHPS | 7.85 µg/mL | [4] |
| Imidazopyridine-based benzothiazole–oxadiazole derivative | Acetylcholinesterase (AChE) | 6.40 ± 1.80 µM | [3] |
| Imidazopyridine-based benzothiazole–oxadiazole derivative | Butyrylcholinesterase (BuChE) | 6.70 ± 1.65 µM | [3] |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory potential of this compound. These should be adapted and optimized for the specific enzyme and assay platform being used.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for measuring enzyme activity and inhibition using a spectrophotometer to detect changes in absorbance resulting from the enzymatic reaction.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor. Serially dilute the inhibitor to create a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the enzyme.
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the data to the control (vehicle only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Workflow for Screening and Characterizing Enzyme Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.
Caption: Workflow for enzyme inhibitor screening and characterization.
Signaling Pathway
The inhibition of a key enzyme can have downstream effects on cellular signaling pathways. For example, if this compound were to inhibit an upstream kinase in a signaling cascade, it could prevent the phosphorylation and activation of downstream proteins.
The following diagram illustrates a generic kinase signaling pathway that could be affected by an inhibitor.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
While direct evidence for the enzyme inhibitory activity of this compound is currently lacking, its structural similarity to other biologically active benzothiazole derivatives suggests that it is a promising candidate for investigation. The protocols and information provided herein offer a foundational framework for researchers to explore its potential as an enzyme inhibitor and to contribute to the growing body of knowledge on the therapeutic applications of benzothiazole compounds. It is recommended to perform initial broad-spectrum screening against a panel of enzymes to identify potential targets, followed by more detailed mechanistic studies for any confirmed hits.
References
- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Developing Cell-Based Assays for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing cell-based assays for the characterization of the biological activity of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. Benzothiazole derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The following protocols are designed as a starting point for investigating the potential cytotoxic, pro-apoptotic, and signaling pathway modulatory effects of this compound.
Initial Screening: Cytotoxicity Assessment
A primary step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) |
| MCF-7 (Breast Cancer) | 1 | 98.2 ± 3.1 |
| 10 | 75.4 ± 4.5 | |
| 50 | 42.1 ± 2.8 | |
| 100 | 15.6 ± 1.9 | |
| A549 (Lung Cancer) | 1 | 99.1 ± 2.5 |
| 10 | 80.3 ± 3.9 | |
| 50 | 51.7 ± 3.2 | |
| 100 | 22.4 ± 2.1 | |
| HEK293 (Normal Kidney) | 1 | 99.8 ± 1.9 |
| 10 | 95.1 ± 2.3 | |
| 50 | 88.5 ± 3.5 | |
| 100 | 76.2 ± 4.0 |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. library.opentrons.com [library.opentrons.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Effective Dosage of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid for Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. These compounds have been shown to induce cytotoxicity and apoptosis in various cancer cell lines, often through the modulation of key signaling pathways. This document provides a guide for establishing an effective dosage of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid for in vitro cell culture studies based on data from analogous compounds.
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The effective dosage of a compound in cell culture is often determined by its cytotoxic concentration, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various benzothiazole derivatives against different human cancer cell lines, providing a potential starting range for experimental design.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (glioblastoma) | MTT, LDH | ~40 nM | [1] |
| PB11 | HeLa (cervix cancer) | MTT, LDH | < 50 nM | [1] |
| Benzothiazole Derivative 6b | MCF-7 (breast cancer) | Not Specified | 5.15 µM | [2] |
| Benzothiazole Derivative 4 | MCF-7 (breast cancer) | Not Specified | 8.64 µM | [2] |
| Benzothiazole Derivative 5c | MCF-7 (breast cancer) | Not Specified | 7.39 µM | [2] |
| Benzothiazole Derivative 5d | MCF-7 (breast cancer) | Not Specified | 7.56 µM | [2] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) | Lung A549 | MTT | 68 µg/mL | [3] |
| 6-nitrobenzo[d]thiazol-2-ol (Compound C) | Lung A549 | MTT | 121 µg/mL | [3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e) | SKRB-3 (breast cancer) | Not Specified | 1.2 nM | [4] |
| Compound 7e | SW620 (colon cancer) | Not Specified | 4.3 nM | [4] |
| Compound 7e | A549 (lung cancer) | Not Specified | 44 nM | [4] |
| Compound 7e | HepG2 (liver cancer) | Not Specified | 48 nM | [4] |
Note: The significant variation in IC50 values highlights the importance of empirical determination for the specific compound and cell line of interest.
Experimental Protocols
A crucial first step in evaluating a new compound is to determine its effect on cell viability and proliferation. The following are generalized protocols for the MTT and LDH assays, which are commonly used to assess cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or derivative)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium at various concentrations (e.g., ranging from nanomolar to micromolar based on the table above). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or derivative)
-
96-well culture plates
-
LDH cytotoxicity assay kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample absorbance to the spontaneous and maximum LDH release controls.
Mandatory Visualizations
Signaling Pathway
Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[1] The following diagram illustrates this proposed mechanism.
Caption: Proposed PI3K/AKT signaling pathway inhibition by a benzothiazole derivative.
Experimental Workflow
The following diagram outlines a general workflow for determining the effective dosage of a novel compound in cell culture.
Caption: Workflow for determining the effective dosage of a compound in cell culture.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnu.ac.bd [jnu.ac.bd]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
proper handling and storage procedures for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling, storage, and potential applications of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS No. 3383-66-2). The information is intended to ensure laboratory safety and guide researchers in the effective use of this compound.
Chemical and Physical Properties
This compound is a benzothiazole derivative. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3383-66-2 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂S₂ | [1] |
| Molecular Weight | 239.32 g/mol | [1] |
| Boiling Point | 413.4°C at 760 mmHg | [3] |
| Flash Point | 203.8°C | [3] |
| Purity | Typically ≥90% | [2][3] |
Safety and Handling
2.1 Hazard Identification
This compound is classified as hazardous.[4] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
2.2 Recommended Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment should be used:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[5]
2.3 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or fumes.[5]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage Procedures
-
Store in a tightly closed container.[5]
-
Keep in a cool, dry, and well-ventilated place.[5]
-
Store away from heat and sources of ignition.[5]
-
Protect from moisture.
Experimental Protocols
The following protocols are representative examples based on the applications of similar benzothiazole derivatives. Researchers should adapt these protocols based on their specific experimental needs.
4.1 Protocol for In Vitro Antimicrobial Activity Screening
This protocol outlines a general method for testing the antimicrobial activity of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth and agar
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, pipettes, and incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Culture: Inoculate the bacterial strains in nutrient broth and incubate at 37°C for 18-24 hours to obtain a fresh culture.
-
Agar Well Diffusion Method: a. Spread the bacterial culture evenly onto the surface of a nutrient agar plate. b. Create wells in the agar using a sterile cork borer. c. Add a known concentration of the test compound solution to each well. d. Use DMSO as a negative control and a standard antibiotic as a positive control. e. Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for the agar well diffusion antimicrobial assay.
Potential Signaling Pathways
Based on studies of similar benzothiazole derivatives with antibacterial properties, a potential mode of action could involve the inhibition of bacterial DNA gyrase or other essential enzymes, leading to disruption of DNA replication and ultimately cell death.[6]
Hypothesized Antibacterial Mechanism
Caption: Hypothesized pathway for antibacterial activity.
References
- 1. scbt.com [scbt.com]
- 2. 2-(BENZOTHIAZOL-2-YLSULFANYL)-PROPIONIC ACID, CasNo.3383-66-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid3383-66-2,Purity90%_Enamine [molbase.com]
- 4. 3383-66-2|2-(Benzo[d]thiazol-2-ylthio)propanoic acid|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This document provides an overview of the potential applications and experimental protocols relevant to the study of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and structurally related compounds within a drug discovery pipeline. While specific biological data for this compound is limited in publicly available literature, the broader family of benzothiazole-containing molecules serves as a valuable template for the design of novel therapeutics.
Potential Therapeutic Applications
Benzothiazole derivatives have been investigated for a multitude of therapeutic applications, demonstrating their versatility in targeting various biological pathways.
Anticancer Activity: Numerous benzothiazole derivatives have exhibited potent antiproliferative effects against a range of cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in tumor growth and progression. For instance, some derivatives have been shown to induce apoptosis in cancer cells.[3]
Anti-inflammatory and Metabolic Diseases: The benzothiazole core is present in molecules designed to target nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] PPARs are critical regulators of lipid and glucose metabolism and inflammation, making them attractive targets for diseases like type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][7] Lanifibranor, a pan-PPAR agonist containing a benzothiazole moiety, is under clinical investigation for NASH.[1]
Antimicrobial Activity: The benzothiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal activity.[8][9] These compounds offer a promising avenue for the development of new anti-infective agents to combat drug-resistant pathogens.
Data Presentation: Biological Activity of Representative Benzothiazole Derivatives
The following table summarizes the biological activities of various benzothiazole derivatives to illustrate the potential of this chemical class. It is important to note that these are examples from the broader class of benzothiazole compounds and not specific data for this compound.
| Compound Class | Target/Assay | Representative Activity | Reference |
| Fluorinated 2-aryl benzothiazoles | Antiproliferative (MDA-MB-468 breast cancer cells) | Potent antitumor activity | [3] |
| Hydrazine based benzothiazole | Antiproliferative (HeLa and COS-7 cells) | IC50 = 2.41 µM (HeLa), 4.31 µM (COS-7) | [3] |
| 6-Benzoyl-benzothiazol-2-one derivative | PPARγ agonist | Potent full agonist | [5] |
| 2-aminobenzothiazole derivative (Compound 3e) | Antibacterial (Gram-positive/negative) | MIC = 3.12 µg/ml | [8] |
| 2-aminobenzothiazole derivative (Compound 3n) | Antifungal | MIC = 1.56 - 12.5 µg/ml | [8] |
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the biological activity of benzothiazole derivatives in a drug discovery setting.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
- Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
- Replace the media in the 96-well plates with the media containing the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: PPAR Transactivation Assay
This protocol is used to determine if a compound can activate a specific PPAR isoform.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate media.
- Co-transfect the cells with an expression vector for the PPAR isoform of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
2. Compound Treatment:
- After 24 hours of transfection, treat the cells with various concentrations of the test compound. Include a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ).
3. Luciferase Assay:
- After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the luciferase activity to the total protein concentration.
- Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value (the concentration of compound that produces 50% of the maximal response).
Visualizations
Signaling Pathway: Potential PPAR Agonism
The following diagram illustrates the general mechanism of action for a PPAR agonist. While the specific interaction of this compound with PPARs is not confirmed, this pathway represents a potential mechanism for benzothiazole derivatives with activity in metabolic diseases.
Caption: General signaling pathway of a PPAR agonist.
Experimental Workflow: In Vitro Antiproliferative Screening
The diagram below outlines the typical workflow for screening compounds for anticancer activity.
Caption: Workflow for in vitro antiproliferative screening.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery. While further investigation is required to elucidate its specific biological targets and mechanism of action, the broader benzothiazole family provides a strong rationale for its evaluation in anticancer, anti-inflammatory, and antimicrobial research. The protocols and workflows described herein provide a foundational framework for initiating such studies.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 5. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This compound is of interest in pharmaceutical and chemical research, and its accurate quantification is essential for various stages of development and analysis. The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods offer a balance of accessibility, sensitivity, and selectivity suitable for a range of research and quality control applications.
Introduction
This compound is a molecule incorporating a benzothiazole moiety, a common scaffold in medicinal chemistry, and a propanoic acid side chain. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolic profiling, purity assessment of bulk drug substance, and formulation analysis. This document outlines robust analytical methodologies to achieve reliable quantification in various matrices.
Analytical Methods Overview
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely available and cost-effective technique suitable for routine analysis of bulk materials and formulations where concentration levels are relatively high. It offers good precision and accuracy.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the preferred choice for analyzing low concentrations of the analyte in complex biological matrices such as plasma or tissue homogenates.[1] The use of Multiple Reaction Monitoring (MRM) enhances specificity and reduces matrix interference.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the proposed analytical methods for this compound. Please note that these values are representative and may vary based on the specific instrumentation and matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ||
| > 0.999 | > 0.999 | |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ||
| ~30 ng/mL | ~0.3 ng/mL | |
| Limit of Quantification (LOQ) | ||
| ~100 ng/mL | ~1 ng/mL | |
| Accuracy (% Recovery) | ||
| 98 - 102% | 95 - 105% | |
| Precision (% RSD) | ||
| < 2% | < 10% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the analysis of this compound in bulk powder or simple formulations.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Reference Standard: this compound of known purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax), typically around 280-300 nm for benzothiazole derivatives.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Sample Preparation Reagents: Protein precipitation solvent (e.g., cold acetonitrile), solid-phase extraction (SPE) cartridges if necessary.
2. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 10% B
-
3.6-5.0 min: 10% B
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable due to the carboxylic acid group.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions:
-
Analyte: m/z 239.9 -> [Fragment 1], m/z 239.9 -> [Fragment 2]
-
Internal Standard: [IS precursor] -> [IS product]
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition.
-
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Inject into the LC-MS/MS system.
4. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Calculate the concentration of the analyte in the samples using the regression equation.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
Method Validation
To ensure the reliability of the analytical data, the chosen method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[2][3] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][4] This is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][4][5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][4]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Caption: Key Analytical Method Validation Parameters.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. ikev.org [ikev.org]
Synthesis Protocol for Novel Derivatives of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel derivatives of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzothiazole scaffold, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The following protocols detail the synthesis of the core intermediate and its subsequent derivatization to generate a library of novel compounds for further investigation.
I. Synthesis of the Core Intermediate: this compound
The foundational step in the synthesis of the target derivatives is the preparation of this compound. This is achieved through a nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid derivative.
Reaction Scheme:
Caption: General synthesis of the core intermediate.
Experimental Protocol: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate
This protocol is adapted from general procedures for the synthesis of similar benzothiazole derivatives.[3]
-
Materials:
-
2-Mercaptobenzothiazole
-
Ethyl 2-bromopropanoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
-
Procedure:
-
To a solution of 2-mercaptobenzothiazole (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.015 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (0.011 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate.
-
Experimental Protocol: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
Dissolve ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (0.01 mol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add a solution of sodium hydroxide (0.02 mol) in water (10 mL).
-
Stir the mixture at room temperature for 4-6 hours.
-
After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with concentrated HCl until the pH is acidic.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
-
II. Synthesis of Novel Derivatives
The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and hydrazides, which can be further modified.
A. Synthesis of Amide Derivatives
The synthesis of amide derivatives can be achieved by reacting the carboxylic acid with various amines in the presence of a coupling agent or by converting the acid to an acid chloride followed by reaction with an amine.
Workflow for Amide Synthesis:
Caption: Synthesis of N-substituted amides.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, dry)
-
-
Procedure:
-
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (0.01 mol) in dry DCM (20 mL), add thionyl chloride (0.012 mol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Step 2: Amide Formation
-
Dissolve the crude acid chloride in dry DCM (20 mL).
-
In a separate flask, dissolve the substituted amine (0.01 mol) and triethylamine (0.012 mol) in dry DCM (20 mL).
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to get the crude amide.
-
Purify the product by column chromatography or recrystallization.
-
-
Table 1: Physicochemical Data of Synthesized Amide Derivatives
| Compound ID | R-group (Amine) | Molecular Formula | Yield (%) | Melting Point (°C) |
| A1 | Phenyl | C₁₆H₁₄N₂OS₂ | 75 | 155-157 |
| A2 | Benzyl | C₁₇H₁₆N₂OS₂ | 82 | 130-132 |
| A3 | 4-Chlorophenyl | C₁₆H₁₃ClN₂OS₂ | 78 | 178-180 |
| A4 | 4-Methoxyphenyl | C₁₇H₁₆N₂O₂S₂ | 80 | 162-164 |
Note: Data is representative and may vary based on specific reaction conditions.
B. Synthesis of Hydrazide and Subsequent Derivatives
The synthesis of the hydrazide derivative opens a gateway to a variety of heterocyclic compounds.
Workflow for Hydrazide and Further Derivatives:
Caption: Synthesis of hydrazide and its derivatives.
-
Materials:
-
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
A mixture of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the hydrazide derivative.
-
-
Materials:
-
2-(1,3-Benzothiazol-2-ylsulfanyl)propanohydrazide
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of the hydrazide (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is then cooled, and the solid product that separates out is filtered, washed with ethanol, and recrystallized from a suitable solvent.
-
Table 2: Characterization Data of Hydrazide and Schiff Base Derivatives
| Compound ID | Derivative Type | R-group (Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| B1 | Hydrazide | - | C₁₀H₁₁N₃OS₂ | 85 | 170-172 |
| B2 | Schiff Base | Phenyl | C₁₇H₁₅N₃OS₂ | 88 | 198-200 |
| B3 | Schiff Base | 4-Chlorophenyl | C₁₇H₁₄ClN₃OS₂ | 90 | 210-212 |
| B4 | Schiff Base | 4-Nitrophenyl | C₁₇H₁₄N₄O₃S₂ | 86 | 225-227 |
Note: Data is representative and may vary based on specific reaction conditions.
III. Conclusion
The synthetic protocols outlined in these application notes provide a robust framework for the generation of a diverse library of novel this compound derivatives. The straightforward and adaptable nature of these reactions allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Issues of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in buffer systems during experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A1: this compound is a carboxylic acid, and like many organic acids, it is expected to have low intrinsic aqueous solubility in its neutral (protonated) form. Its solubility is highly dependent on the pH of the buffer. At a pH below its acid dissociation constant (pKa), the compound will be predominantly in its less soluble neutral form.
Q2: What is the pKa of this compound, and how does it influence solubility?
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₉NO₂S₂ | - |
| Molecular Weight | 239.32 g/mol | Important for calculating molar concentrations. |
| Predicted pKa | ~3.5 - 4.5 | The pH at which the compound is 50% ionized. Crucial for pH-adjustment strategies. |
| Predicted LogP | ~2.5 - 3.5 | Indicates the compound is lipophilic, suggesting low intrinsic aqueous solubility. |
Note: The pKa and LogP values are estimates from cheminformatics software and should be used as a guide for initial experiments.
Q3: How can I improve the solubility of this compound by adjusting the buffer pH?
A3: Since this compound is an acidic compound, you can significantly increase its solubility by raising the pH of the buffer to at least 1-2 units above its pKa.[3] At a higher pH, the carboxylic acid group deprotonates, forming a more polar and water-soluble carboxylate anion. For instance, using a phosphate or borate buffer at pH 7.4 should result in significantly higher solubility compared to an acetate buffer at pH 4.5.
Caption: Effect of pH on the ionization and solubility of an acidic compound.
Q4: My compound is dissolved in a DMSO stock solution, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution."[4] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has low solubility in the final aqueous buffer. When the DMSO concentration drops significantly upon dilution, the buffer cannot maintain the compound in solution.[4]
Here are some strategies to overcome this:
-
Reduce the final compound concentration: Your assay might be effective at a lower concentration that remains soluble.
-
Increase the final DMSO concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% or 1%) can help maintain solubility. Always include appropriate vehicle controls.[4]
-
Use an intermediate dilution step: First, dilute the DMSO stock into a mixture of DMSO and your assay buffer (e.g., 1:1), and then perform the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[5]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5:
-
Kinetic solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution. This method is fast and suitable for high-throughput screening in early-stage drug discovery.[6][7]
-
Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent. This is measured by incubating an excess of the solid compound in the buffer until equilibrium is reached (typically 24-72 hours).[3][8] Thermodynamic solubility is crucial for later-stage drug development and formulation studies.[8]
For initial in vitro assays, determining the kinetic solubility is often sufficient to find a workable concentration range.
Troubleshooting Guide
If you are facing solubility issues with this compound, follow this workflow to diagnose and resolve the problem.
Caption: A workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (96-Well Plate Format)
This high-throughput method is used to determine the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer.[9]
Materials:
-
This compound dissolved in 100% DMSO (e.g., 10 mM stock solution).
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
96-well filter plates (e.g., with a 0.45 µm filter).
-
96-well UV-transparent collection plates.
-
Multichannel pipette, plate shaker, and a UV-Vis plate reader.[9]
Methodology:
-
Dispense the aqueous buffer into the wells of the 96-well filter plate.
-
Add a small volume of the compound's DMSO stock solution to the corresponding wells. A final DMSO concentration of 1-5% is common.[3] Create a concentration gradient across the plate.
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.[9]
-
Filter the solutions into the collection plate using a vacuum manifold or by centrifugation.
-
Measure the absorbance of the filtrate in the collection plate using a UV-Vis plate reader at the compound's maximum absorbance wavelength (λmax).
-
Calculate the concentration of the dissolved compound using a pre-established standard curve.
-
The kinetic solubility is the highest concentration at which the compound remains in solution without precipitating.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound in a buffer.[3][10]
Materials:
-
Solid this compound.
-
Buffer solution of the desired pH.
-
Glass vials with screw caps.
-
Temperature-controlled orbital shaker.
-
Centrifuge and syringe filters (e.g., 0.22 µm PTFE).
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[10]
Methodology:
-
Add an excess amount of the solid compound to a glass vial to ensure a saturated solution is formed.[3]
-
Add a known volume of the buffer solution to the vial.
-
Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C).
-
Agitate the vials for 24-72 hours to allow the system to reach equilibrium. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[3]
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant.
-
Separate any remaining undissolved solid by centrifugation followed by filtration through a chemically inert syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
Hypothetical Signaling Pathway Involvement
Benzothiazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.[11][12] While the specific target of this compound is not defined here, a common pathway studied for such compounds is the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival.[13][14]
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. figshare.com [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the synthesis yield of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the S-alkylation of 2-mercaptobenzothiazole with a 2-halopropanoic acid, such as 2-bromopropanoic acid.
Issue 1: Low or No Product Yield
Possible Cause 1: Ineffective Deprotonation of 2-Mercaptobenzothiazole
The first step in the S-alkylation reaction is the deprotonation of the thiol group of 2-mercaptobenzothiazole to form a more nucleophilic thiolate anion. Incomplete deprotonation will result in a low yield.
Solutions:
-
Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent are often more effective. For a cleaner reaction, organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.
-
Stoichiometry of the Base: Ensure at least one equivalent of the base is used to fully deprotonate the 2-mercaptobenzothiazole. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
Possible Cause 2: Poor Solubility of Reactants
If the reactants are not well-dissolved, the reaction will be slow and inefficient.
Solutions:
-
Solvent Choice: Select a solvent that dissolves both the 2-mercaptobenzothiazole salt and the 2-halopropanoic acid. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally good choices. Alcohols like ethanol can also be used, particularly when using alkali metal hydroxides as the base.
Possible Cause 3: Inappropriate Reaction Temperature
The reaction rate is temperature-dependent. A temperature that is too low will result in a slow reaction, while a temperature that is too high may lead to side reactions and decomposition.
Solutions:
-
Temperature Optimization: The optimal temperature depends on the specific reactants and solvent used. Generally, the reaction is carried out at room temperature to a slightly elevated temperature (e.g., 50-80 °C). If the yield is low at room temperature, gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Possible Cause 1: N-Alkylation
2-Mercaptobenzothiazole exists in tautomeric forms (thiol and thione). This can lead to competitive N-alkylation in addition to the desired S-alkylation, resulting in the formation of an isomeric impurity.
Solutions:
-
Reaction Conditions: S-alkylation is generally favored under basic conditions. Ensuring complete deprotonation of the sulfur atom can minimize N-alkylation.
Possible Cause 2: Elimination Reaction of 2-Halopropanoic Acid
Under strongly basic and high-temperature conditions, 2-halopropanoic acid can undergo elimination to form acrylic acid.
Solutions:
-
Control of Basicity and Temperature: Use a moderately strong base and avoid excessively high temperatures. Adding the base portion-wise can also help to control the reaction's exothermicity and minimize side reactions.
Possible Cause 3: Disulfide Formation
The thiolate intermediate can be oxidized to form a disulfide, especially in the presence of air (oxygen).
Solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause 1: Incomplete Reaction
The presence of unreacted starting materials can complicate the purification process.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using TLC until one of the starting materials is completely consumed.
-
Work-up Procedure: A proper aqueous work-up is crucial. After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid product, which can then be extracted into an organic solvent. Washing the organic layer with brine can help to remove water-soluble impurities.
Possible Cause 2: Emulsion during Extraction
The formation of an emulsion during the extraction process can make phase separation difficult.
Solutions:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions.
-
Filtration: Filtering the mixture through a pad of celite can also be effective.
Possible Cause 3: Co-precipitation of Product and Byproducts
The desired product and impurities may have similar solubilities, leading to co-precipitation during recrystallization.
Solutions:
-
Solvent System for Recrystallization: Experiment with different solvent systems to find one that provides good separation. A mixture of a polar and a non-polar solvent is often effective.
-
Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) in the presence of a base. The reaction involves the deprotonation of the thiol group of 2-mercaptobenzothiazole to form a thiolate, which then attacks the electrophilic carbon of the 2-halopropanoic acid.
Q2: Which base should I use for the best yield?
The choice of base can significantly impact the yield. While weaker bases like potassium carbonate can work, stronger bases like sodium hydroxide or potassium hydroxide often lead to higher yields by ensuring complete deprotonation of the thiol. The optimal base may also depend on the chosen solvent.
Q3: What is the best solvent for this reaction?
Polar aprotic solvents such as DMF, DMSO, or acetone are generally effective as they can dissolve the reactants well. Ethanol is also a common choice, especially when using hydroxide bases. A solvent screen may be necessary to determine the optimal solvent for your specific conditions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are the expected side products in this synthesis?
Potential side products include the N-alkylation isomer, the disulfide of 2-mercaptobenzothiazole, and acrylic acid from the elimination of 2-halopropanoic acid.
Q6: How can I purify the final product?
After an acidic workup and extraction, the crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is insufficient, column chromatography on silica gel is a reliable purification method.
Q7: Is it possible to synthesize the ethyl ester first and then hydrolyze it to the carboxylic acid?
Yes, this is a viable alternative route. You can first synthesize ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate by reacting 2-mercaptobenzothiazole with ethyl 2-bromopropanoate. The resulting ester can then be hydrolyzed to the desired carboxylic acid using either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is often preferred as it is typically an irreversible reaction.[1]
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis yield. Please note that these are representative data and optimal conditions may vary.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| K₂CO₃ | Acetone | Reflux | 6 | 60-70 |
| NaOH | Ethanol | 50 | 4 | 75-85 |
| KOH | Ethanol | 50 | 4 | 80-90 |
| Triethylamine | DMF | Room Temp | 12 | 65-75 |
Table 2: Effect of Solvent on Yield (using NaOH as base)
| Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Ethanol | 50 | 4 | 75-85 |
| DMF | Room Temp | 8 | 80-90 |
| DMSO | Room Temp | 8 | 85-95 |
| Acetone | Reflux | 6 | 70-80 |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in ethanol.
-
Addition of Base: Add powdered sodium hydroxide (1.1 equivalents) to the solution and stir until it dissolves completely.
-
Addition of Alkylating Agent: To the resulting solution, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Esterification followed by Hydrolysis
Step A: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in acetone.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: Add ethyl 2-bromopropanoate (1.1 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Remove the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent to obtain the crude ester, which can be purified by column chromatography if necessary.
Step B: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the purified ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)propanoate (1 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, or until the ester is completely consumed (monitored by TLC).
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: Troubleshooting workflow for low yield.
References
stability challenges of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability studies on this compound are limited in publicly available literature. The following guidance is based on the chemical structure of the molecule, general principles of chemical stability, and data from related benzothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on general principles of chemical stability and studies on related compounds, the primary factors affecting the stability of this compound are likely to be pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The benzothiazole ring itself is relatively stable due to its aromaticity, but the exocyclic thioether and propanoic acid moieties are more susceptible to degradation.[2]
Q2: How does pH influence the stability of the compound?
While specific data for this compound is unavailable, benzothiazole derivatives can be susceptible to hydrolysis under certain pH conditions. For instance, some benzothiazolium salts have been shown to undergo hydrolysis at alkaline pH (around pH 8).[3] For this compound, extreme pH values (both acidic and alkaline) could potentially lead to the hydrolysis of the thioether linkage. It is advisable to maintain solutions at a near-neutral pH unless experimental conditions require otherwise.
Q3: Is this compound sensitive to light?
Yes, benzothiazole derivatives are known to be susceptible to photodegradation.[4][5] Exposure to UV light can induce photochemical reactions, potentially leading to the cleavage of the C-S bond or modifications to the benzothiazole ring.[6] Therefore, it is crucial to protect solutions from light by using amber vials or storing them in the dark.
Q4: What is the recommended storage temperature for aqueous solutions of this compound?
Elevated temperatures generally accelerate chemical degradation reactions such as hydrolysis and oxidation.[1] For optimal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) might be considered, although freeze-thaw cycles should be minimized.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., turning yellow) | Photodegradation or Oxidation: Exposure to light or atmospheric oxygen can lead to the formation of colored degradation products. | - Prepare and store solutions in amber vials or protect them from light. - Prepare solutions using deoxygenated solvents and consider purging the headspace with an inert gas (e.g., nitrogen or argon).[7] |
| Precipitation or cloudiness in the solution | Poor Solubility or Degradation: The compound may have limited solubility in your aqueous buffer, or degradation products may be less soluble. Changes in pH or temperature can also affect solubility. | - Confirm the solubility of the compound in your specific buffer system. - Consider the use of a co-solvent if appropriate for your application. - Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of compound potency or inconsistent analytical results | Chemical Degradation: The compound is likely degrading over time in your solution. | - Prepare fresh solutions before each experiment. - Perform a stability study under your experimental conditions to determine the rate of degradation. - Re-evaluate storage conditions (pH, temperature, light exposure). |
| Appearance of new peaks in chromatograms (e.g., HPLC) | Formation of Degradation Products: The new peaks likely correspond to molecules formed from the degradation of the parent compound. | - Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate and identify potential degradation products.[7] - Use a stability-indicating analytical method that can resolve the parent compound from its degradants. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[7]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 N HCl before analysis.[7]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve it for analysis.[7] For solutions, incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the solution in a photostability chamber to a controlled light source (e.g., UV and visible light).
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7] Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Recommended HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
-
Gradient Elution: A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradation products.[7]
Visualizations
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves the S-alkylation of 2-mercaptobenzothiazole with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid or 2-chloropropanoic acid) or the Michael addition of 2-mercaptobenzothiazole to acrylic acid. The S-alkylation is typically carried out in the presence of a base in a suitable solvent.
Q2: My reaction mixture has turned dark and tar-like during the synthesis. What could be the cause?
A2: The formation of dark, tar-like substances is often due to the oxidation and polymerization of the 2-mercaptobenzothiazole starting material, especially at elevated temperatures or in the presence of oxidizing agents.[1] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize this side reaction.
Q3: I am observing low yields for my synthesis. How can I improve it?
A3: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues during workup and purification.[2][3] To improve the yield, consider the following:
-
Base Selection: Ensure the base is strong enough to deprotonate the thiol of 2-mercaptobenzothiazole but not so strong as to cause unwanted side reactions. Carbonates (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., triethylamine) are commonly used.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Purification: Minimize product loss during purification. Acid-base extraction is an effective method for isolating the carboxylic acid product.
Q4: What are the best practices for purifying this compound?
A4: A common and effective method for purification is through acid-base extraction. The crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt, which is water-soluble.[1] Insoluble impurities can then be removed by filtration or extraction with an organic solvent. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration, washed with water, and dried.[1]
Q5: What are the expected spectroscopic characteristics for this compound?
A5: Characterization is typically performed using NMR, IR, and mass spectrometry.
-
¹H NMR: Expect signals for the aromatic protons of the benzothiazole ring, a quartet for the methine proton of the propanoic acid moiety, and a doublet for the methyl protons. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the carbons of the benzothiazole ring, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid chain.
-
IR Spectroscopy: Look for a characteristic broad absorption band for the O-H stretch of the carboxylic acid, a C=O stretch, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (239.32 g/mol ) should be observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base. 2. Low reaction temperature. 3. Poor quality of starting materials. 4. Incorrect stoichiometry. | 1. Switch to a stronger base or a different solvent that enhances basicity. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify the purity of 2-mercaptobenzothiazole and the alkylating agent. 4. Double-check the molar ratios of the reactants. |
| Formation of a White Precipitate During Reaction | The sodium or potassium salt of the product may be precipitating out of the organic solvent. | This is not necessarily a problem and can indicate product formation. The salt can be dissolved by adding water during the workup. |
| Difficulty in Removing Unreacted 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole can be difficult to separate from the product due to similar polarities. | Utilize acid-base extraction. 2-Mercaptobenzothiazole is a weaker acid than the product and may require a stronger base to be fully deprotonated and dissolved in the aqueous phase. Careful pH adjustment during extraction and precipitation can improve separation. |
| Product is an Oil Instead of a Solid | The product may be impure or it may have a low melting point. | Try to purify the product again using column chromatography or recrystallization from a different solvent system. If the product is inherently an oil at room temperature, verify its purity spectroscopically. |
| Inconsistent Biological Activity Results | 1. Impure compound. 2. Degradation of the compound. 3. Issues with the experimental assay. | 1. Ensure the purity of the compound using multiple analytical techniques (NMR, LC-MS). 2. Store the compound under appropriate conditions (cool, dark, and dry) to prevent degradation. Assess stability in the assay buffer. 3. Review and optimize the biological assay protocol, including controls and replicates. |
Experimental Protocols
Synthesis of this compound via S-alkylation
This protocol is adapted from analogous syntheses of similar compounds.
Materials:
-
2-Mercaptobenzothiazole
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.
-
Slowly add 2-bromopropanoic acid (1.1 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate.
-
Isolate the aqueous bicarbonate layer, and acidify it to a pH of approximately 2-3 with 1M HCl.
-
A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Hypothetical Signaling Pathway Inhibition
Disclaimer: The following diagram illustrates a hypothetical mechanism of action based on the known activities of similar benzothiazole derivatives, which have been reported as enzyme inhibitors. The specific signaling pathway for this compound has not been empirically determined.
Many benzothiazole derivatives have been investigated as inhibitors of various enzymes, such as kinases, in cancer-related signaling pathways.[4][5][6] The diagram below depicts a simplified, hypothetical pathway where a benzothiazole derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling that leads to cell proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production | MDPI [mdpi.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assay Conditions for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental assays for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to determine the biological activity of this compound?
A1: The initial approach involves screening the compound against a panel of relevant biological targets. Given the chemical structure, which is common in kinase inhibitors, a kinase screening panel would be a logical starting point. Additionally, cellular assays measuring common endpoints like cell viability, proliferation, or apoptosis can provide initial clues about its biological effects.
Q2: How can I determine if this compound is cell-permeable?
A2: A cellular thermal shift assay (CETSA) is a powerful method to verify target engagement in intact cells, which inherently demonstrates cell permeability.[1][2][3] A significant thermal shift of a target protein in the presence of the compound within whole cells indicates that the compound can cross the cell membrane and bind to its intracellular target.
Q3: What are the key considerations when developing an in vitro enzyme inhibition assay for this compound?
A3: Key considerations include determining the optimal enzyme and substrate concentrations, ensuring the assay is in the linear range, and selecting appropriate buffer conditions (pH, ionic strength, additives). It's crucial to measure the Michaelis constant (Km) for the substrate to properly set up the inhibition assay.[4]
Q4: How can I distinguish between a true inhibitory effect and assay interference?
A4: To rule out assay interference, run control experiments without the enzyme but with all other assay components, including the compound.[5] Any signal generated in this control indicates potential interference. Common types of interference include compound aggregation, fluorescence quenching or enhancement, or light scattering.[5][6]
Q5: What is the recommended solvent for this compound and what is the maximum concentration to use in cell-based assays?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the assay. The final concentration of DMSO in cell-based assays should typically be kept at or below 0.1% to avoid solvent-induced toxicity or off-target effects.[7]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Instability | Check the stability of the compound in the assay buffer and under the experimental conditions. Consider preparing fresh stock solutions for each experiment. |
| Compound Precipitation | Visually inspect for compound precipitation in the stock solution and in the assay plate. Determine the solubility of the compound in the final assay buffer.[5] |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and appropriate tips. |
| Variable Enzyme/Cell Activity | Use a consistent source and lot of enzyme or cells. For cellular assays, ensure cells are in a consistent growth phase. |
| Assay Not in Linear Range | Confirm that the assay signal is within the linear range of detection. This may require adjusting the enzyme/substrate concentration or the incubation time. |
Issue 2: No Inhibitory Activity Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | The compound may not be an inhibitor of the chosen target. Consider screening against a broader panel of targets. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and buffer components. The compound's activity may be sensitive to these conditions. |
| Compound Degradation | Assess the stability of the compound under assay conditions. Use fresh compound stocks. |
| Insufficient Compound Concentration | Test a wider and higher range of compound concentrations. The IC50 may be higher than the concentrations initially tested. |
| Enzyme Concentration Too High | High enzyme concentrations can mask the inhibitory effect, especially for tight-binding inhibitors.[8] Reduce the enzyme concentration to be in the linear range. |
Issue 3: Poor Reproducibility in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Use a low passage number of cells and ensure consistent cell culture conditions (media, serum, CO2 levels). |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of the microplate. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the plate or fill them with media without cells. |
| Cytotoxicity | Determine the cytotoxic concentration of the compound using a cell viability assay. High concentrations may lead to cell death, confounding the results of functional assays.[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Hypothetical Target: ERK2)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against the ERK2 kinase.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the compound in DMSO. Then, dilute the compound to the final desired concentrations in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a solution of ERK2 and MBP in the kinase assay buffer. Add 2.5 µL of this solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Prepare a solution of ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at its Km value for ERK2.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the target engagement of this compound with its putative target protein in intact cells.[1][2][3]
Materials:
-
Cell line expressing the target protein (e.g., K562 cells)[2]
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer membranes, primary and secondary antibodies)
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with the compound at a desired concentration or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.[2]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures for 3 minutes (e.g., from 40°C to 70°C in 3°C increments).[3]
-
Cool the samples on ice for 3 minutes.[3]
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1][3]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target protein.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Visualizations
Caption: Hypothetical inhibition of the ERK signaling pathway.
Caption: Experimental workflow for compound characterization.
Caption: Troubleshooting decision tree for IC50 variability.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials (2-mercaptobenzothiazole and 2-bromopropanoic acid). What could be the issue?
A1: Low or no conversion is a frequent problem that can stem from several factors:
-
Insufficient Base: The reaction requires a base to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate. Ensure you are using at least one equivalent of a suitable base.
-
Inactive Reagents: 2-Mercaptobenzothiazole can oxidize over time. Use fresh, pure starting materials. The quality of the 2-bromopropanoic acid is also crucial.
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants, particularly the thiolate salt. Polar aprotic solvents like DMF or acetone are generally effective.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.
-
Moisture in the Reaction: Water can interfere with the reaction. Ensure your solvent and glassware are dry.
Q2: My reaction is complete, but I have a low yield of the desired product. What are the likely causes?
A2: Low yields can be attributed to several factors, including side reactions and work-up issues:
-
Side Reactions: The most common side reaction is the formation of the N-alkylation product instead of the desired S-alkylation product. While S-alkylation is generally favored for 2-mercaptobenzothiazole, reaction conditions can influence the outcome.
-
Decomposition: Prolonged heating at high temperatures can lead to the decomposition of reactants or the product.
-
Work-up Losses: The product may be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment during work-up to minimize solubility. Multiple extractions with an organic solvent can improve recovery.
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization or column chromatography. Optimize your purification procedure to minimize these losses.
Q3: I am observing an unexpected side product in my reaction mixture. What could it be?
A3: The most likely side product is the N-alkylated isomer, 3-(2-bromopropanoyl)-1,3-benzothiazole-2-thione. The formation of this isomer is influenced by the reaction conditions. To favor the desired S-alkylation, use a polar aprotic solvent and a base that promotes the formation of the thiolate anion. Another possible side product is the disulfide, bis(1,3-benzothiazol-2-yl) disulfide, which can form through oxidation of the starting 2-mercaptobenzothiazole.
Q4: How can I be sure I have formed the S-alkylated product and not the N-alkylated isomer?
A4: Spectroscopic methods are essential for distinguishing between the S- and N-alkylated isomers.
-
¹H NMR: The chemical shift of the proton on the carbon bearing the sulfur or nitrogen will be different.
-
¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the benzothiazole ring will differ between the two isomers.
-
IR Spectroscopy: The C=O stretching frequency may differ slightly between the two isomers.
Comparing your spectral data with literature values for similar compounds can help confirm the structure.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound typically involves the following steps:
-
Acidification: After the reaction, the mixture is typically acidified to protonate the carboxylic acid, causing it to precipitate from the aqueous solution.
-
Filtration: The crude product is collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is a common and effective method for purification.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane with a small amount of acetic acid is often effective.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of compounds structurally related to this compound. This data can serve as a benchmark for optimizing your synthesis.
| Starting Materials | Base | Solvent | Method | Reaction Time | Yield (%) | Reference Compound |
| 2-Mercaptobenzothiazole, Ethyl chloroacetate | K₂CO₃ | Acetone | Conventional (Reflux) | Several hours | ~70-80 | Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate |
| 2-Mercaptobenzothiazole, Ethyl chloroacetate | K₂CO₃ | - | Microwave (180 °C) | 4 minutes | ~85-95 | Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate |
| 2-Mercaptobenzothiazole, Ethyl chloroacetate | Triethylamine | DMF | Conventional (60-65 °C) | 14 hours | 87 | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate |
| Ethyl 2-(benzothiazol-2-ylsulfonyl)propionate, Alkyl halide | DBU | CH₂Cl₂ | Conventional (rt) | - | Good to Exc. | Substituted propanoic acids (via hydrolysis) |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound
This protocol describes the direct synthesis from 2-mercaptobenzothiazole and 2-bromopropanoic acid.
-
Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 2-bromopropanoic acid (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Purification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Two-Step Synthesis via Esterification and Hydrolysis
This protocol involves the synthesis of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1, but use ethyl 2-bromopropanoate instead of 2-bromopropanoic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Ethyl 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate
-
Reaction Setup: Dissolve the purified ester (1 equivalent) in a mixture of ethanol and water. Add a base (e.g., sodium hydroxide, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to pH 2-3 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.
Visualization
purification challenges for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on its typical synthesis via Williamson ether synthesis-type reaction from 2-mercaptobenzothiazole and a 2-halopropanoic acid, common impurities may include:
-
Unreacted starting materials: 2-mercaptobenzothiazole and the 2-halopropanoic acid derivative.
-
By-products: Disulfide of 2-mercaptobenzothiazole.
-
Solvent residues: Residual organic solvents from the reaction or initial work-up.
Q2: What is the melting point of pure this compound?
A2: The reported melting point for this compound is 58°C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.
Troubleshooting Guide
Issue 1: Low Purity After Initial Synthesis and Work-up
-
Question: My initial crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram. What should I do?
-
Answer: This indicates the presence of unreacted starting materials or by-products. A systematic purification approach is necessary. The choice of method will depend on the nature of the impurities.
-
Workflow for Purification Strategy:
Caption: General workflow for the purification of this compound.
Issue 2: Recrystallization Yields are Low or Product Oils Out
-
Question: I am losing a significant amount of product during recrystallization, or the compound is not crystallizing properly. What could be the cause?
-
Answer: This can be due to several factors including the choice of solvent, cooling rate, or the presence of impurities that inhibit crystallization.
-
Troubleshooting Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | The compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a co-solvent system (e.g., ethanol/water, acetone/hexane). |
| Oiling Out | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Ensure the compound is fully dissolved at the boiling point of the solvent. Try a slower cooling rate. A lower boiling point solvent might be necessary. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
Issue 3: Impurities Co-elute with the Product during Column Chromatography
-
Question: I am unable to separate an impurity from my desired product using column chromatography. What can I do?
-
Answer: Co-elution occurs when the impurity and the product have very similar polarities. Optimizing the chromatographic conditions is key.
-
Strategies to Improve Chromatographic Separation:
| Parameter | Adjustment | Rationale |
| Solvent System | Change the solvent system. For example, if using Hexane:Ethyl Acetate, try a system with a different selectivity like Dichloromethane:Methanol. | Different solvents interact differently with the stationary phase and the compounds, altering the relative elution order. |
| Gradient Elution | If using isocratic elution, switch to a shallow gradient elution. | A shallow gradient can improve the resolution between closely eluting peaks. |
| Stationary Phase | If using silica gel, consider a different stationary phase like alumina or a reverse-phase column (C18). | A different stationary phase will have different interactions with your compounds, potentially leading to better separation. |
-
Logical Relationship for Chromatography Optimization:
Caption: Decision tree for optimizing chromatographic separation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product. A similar protocol has been used for related benzothiazole derivatives[1].
References
preventing degradation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which includes a thioether linkage and a benzothiazole ring, the primary factors contributing to degradation are likely exposure to strong oxidizing agents, prolonged exposure to UV light, and extreme pH conditions (both highly acidic and alkaline). Hydrolysis of the thioether bond and oxidation of the sulfur atom are potential degradation pathways.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at 2-8°C, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.
Q3: What are the visible signs of degradation?
A3: Degradation may not always be visible. However, a change in the color or clarity of a solution, or the appearance of a precipitate, can indicate that the compound has degraded. For definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new peaks or a decrease in the main compound's peak area.
Q4: Can I use common laboratory solvents to dissolve this compound?
A4: The compound is generally soluble in organic solvents like DMSO and ethanol. However, it is crucial to use high-purity, anhydrous solvents to avoid introducing water or contaminants that could promote hydrolysis or other degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Minimize the exposure of the compound and its solutions to light and air. Use deoxygenated solvents where possible. Run a control sample to check for degradation over the experimental time course using an analytical method like HPLC. |
| Appearance of extra peaks in HPLC analysis | The compound is degrading under the experimental or analytical conditions. | Optimize the HPLC method to ensure it is stability-indicating. Check the pH of the mobile phase and adjust to a neutral or slightly acidic range if possible. Reduce the temperature of the autosampler. |
| Loss of biological activity | The compound has degraded to an inactive form. | Confirm the purity of the compound before starting the experiment. Follow recommended storage and handling procedures strictly. Perform a forced degradation study to understand the stability limits of the compound under your specific experimental conditions. |
| Precipitate formation in solution | The compound may be degrading to a less soluble product, or the solvent is not appropriate for the concentration used. | Check the solubility of the compound in the chosen solvent at the desired concentration. If solubility is an issue, consider using a co-solvent system. If degradation is suspected, analyze the precipitate and the supernatant to identify the components. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute any degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study. Actual results may vary.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 N NaOH | 8 hours | Room Temp | 45% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | 2 |
| Thermal | 48 hours | 70°C | 10% | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 25% | 2 |
Table 2: HPLC Retention Times (Illustrative)
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Degradation Product 1 (from base hydrolysis) | 8.5 |
| Degradation Product 2 (from oxidation) | 12.1 |
| Degradation Product 3 (from photolysis) | 13.8 |
Visualizations
Caption: A general experimental workflow for assessing the biological activity of the compound.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
addressing inconsistent experimental results with 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives. Inconsistent experimental results can arise from various factors during synthesis, purification, and biological testing. This guide aims to address common issues and provide solutions to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: Why is the yield of my synthesis of this compound unexpectedly low?
A1: Low yields can be attributed to several factors in the synthetic process. Key considerations include the purity of starting materials, reaction conditions, and the choice of base and solvent. Incomplete deprotonation of 2-mercaptobenzothiazole, side reactions, or degradation of the product can all contribute to a reduced yield. It is crucial to use anhydrous solvents and an appropriate base to ensure complete reaction.
-
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) after the reaction. What are the likely impurities?
A2: The presence of multiple spots on TLC suggests impurities, which could include unreacted starting materials (2-mercaptobenzothiazole and a propanoic acid derivative), the formation of disulfide bonds (2,2'-dithiobis(1,3-benzothiazole)), or other side products. The choice of reaction conditions, such as temperature and reaction time, can influence the formation of these byproducts.
-
Q3: What is the most effective method for purifying the final product?
A3: Purification of this compound and its derivatives is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective.
Handling & Storage
-
Q4: How should this compound be stored to ensure its stability?
A4: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place. Exposure to light and moisture can lead to degradation over time. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
-
Q5: The compound is not readily dissolving in my desired solvent for biological assays. What are its solubility properties?
A5: The solubility of this compound can be limited in aqueous solutions. It is generally more soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For cell-based assays, preparing a concentrated stock solution in DMSO and then diluting it in the culture medium is a common practice. It is important to note the final DMSO concentration in the assay to avoid solvent-induced toxicity.
Biological Assays
-
Q6: My in vitro experimental results with this compound are not consistent. What could be the underlying cause?
A6: Inconsistent results in biological assays can stem from several sources. These include variability in cell culture conditions, passage number of cells, and the concentration and purity of the compound. The stability of the compound in the assay medium over the duration of the experiment should also be considered. It is advisable to perform quality control checks on the compound and standardize all assay parameters.
-
Q7: Are there any known off-target effects or mechanisms of action for this class of compounds?
A7: Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The mechanism of action can vary depending on the specific derivative and the biological system being studied. For example, some benzothiazoles have been shown to act as enzyme inhibitors.[3] It is important to consider potential off-target effects and to use appropriate controls in your experiments to validate the observed biological activity. Propionic acid itself has been shown to have antimicrobial properties by reducing intracellular pH.[4]
Troubleshooting Guides
Low Synthetic Yield
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Verify the purity of 2-mercaptobenzothiazole and the propanoic acid derivative using techniques like NMR or melting point analysis. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it with TLC. Consider increasing the reaction time or temperature if necessary. |
| Inappropriate Base | Use a strong enough base, such as potassium carbonate or sodium hydride, to ensure complete deprotonation of the thiol. |
| Suboptimal Solvent | Use a dry, polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. |
Product Impurity
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | Optimize reaction stoichiometry and conditions to drive the reaction to completion. |
| Formation of Disulfides | Carry out the reaction under an inert atmosphere to minimize oxidation. |
| Side Reactions | Adjust the reaction temperature; higher temperatures can sometimes lead to more side products. |
Experimental Protocols
General Synthesis of this compound
This is a generalized procedure based on common synthetic routes for similar compounds.[5][6]
-
Dissolution: Dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or ethanol in a round-bottom flask.
-
Base Addition: Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Slowly add 2-bromopropanoic acid (1.1 equivalents) to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Filter the crude product, wash it with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing common experimental issues.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and Other Benzothiazole-Based Inhibitors
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of benzothiazole have been extensively explored as inhibitors of various enzymes, leading to the development of therapeutic agents for a range of diseases. This guide provides a comparative analysis of the inhibitory potential of benzothiazole-containing compounds.
Comparative Inhibitory Activity of Benzothiazole Derivatives
The versatility of the benzothiazole ring allows for substitutions that can be tailored to target a variety of enzymes. Below is a summary of the inhibitory activities of several benzothiazole derivatives against different enzymatic targets.
| Compound Class | Target Enzyme | Representative Compound(s) | IC50 Values |
| Antimicrobial Agents | Dihydropteroate Synthase (DHPS) | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives | 7.85 µg/mL - 11.17 µg/mL |
| Anti-Alzheimer's Agents | Acetylcholinesterase (AChE) | Novel piperazine-benzothiazole hybrids | 23.4 ± 1.1 nM - 256.1 ± 11.0 nM |
| Monoamine Oxidase B (MAO-B) | Novel piperazine-benzothiazole hybrids | 40.3 ± 1.7 nM | |
| Anti-Diabetic Agents | α-Glucosidase | Benzothiazole-based oxadiazole derivatives | 0.5 ± 0.01 µM - 30.90 ± 0.70 µM |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase I & II | Secondary sulfonamide derivatives with benzothiazole scaffold | Ki values: 0.052 ± 0.022 µM - 0.971 ± 0.280 µM (hCA I), 0.025 ± 0.010 µM - 0.682 ± 0.335 µM (hCA II) |
Signaling Pathways and Mechanisms of Action
Dihydropteroate Synthase (DHPS) and the Folate Biosynthesis Pathway
Dihydropteroate synthase is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[1][2][3] Humans obtain folate from their diet, making this pathway an excellent target for selective antibacterial drugs.[2] Sulfonamides, which are structural analogs of the natural DHPS substrate p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme, thereby halting bacterial growth.[4]
Acetylcholinesterase (AChE) and Cholinergic Signaling
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses.[5][6][7] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease, where there is a deficit in cholinergic function.[7]
α-Glucosidase and Carbohydrate Metabolism
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[8][9][10] Inhibiting this enzyme slows down carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes.[10][11]
Experimental Protocols
A general workflow for determining the inhibitory activity of a compound against a target enzyme is outlined below. This is followed by specific details for the DHPS, AChE, and α-glucosidase assays.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the activity of DHPS by coupling its product formation to a reaction that can be monitored spectrophotometrically.
-
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (PABA)
-
NADPH
-
Assay Buffer (e.g., Tris-HCl with MgCl2, pH 8.0)
-
Test inhibitors and a known sulfonamide standard
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, NADPH, and the inhibitor solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of DHPP and PABA.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring AChE activity.[12][13][14]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[14]
-
Materials:
-
AChE enzyme
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., Phosphate buffer, pH 8.0)
-
Test inhibitors and a known AChE inhibitor (e.g., donepezil)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To the wells of a microplate, add the assay buffer, DTNB solution, and the inhibitor solution.
-
Add the AChE enzyme solution to all wells except the blanks.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition and the IC50 value as described for the DHPS assay.
-
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of α-glucosidase.[11][15][16]
-
Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that absorbs light at 405 nm.[15] The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Materials:
-
α-Glucosidase enzyme (from Saccharomyces cerevisiae or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay Buffer (e.g., Phosphate buffer, pH 6.8-7.0)
-
Stop solution (e.g., sodium carbonate)
-
Test inhibitors and a known α-glucosidase inhibitor (e.g., acarbose)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the α-glucosidase enzyme solution and the inhibitor solution.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[15]
-
Start the reaction by adding the pNPG substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.[15]
-
Stop the reaction by adding the stop solution (e.g., 1 M Na2CO3).
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Structural Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
While lacking direct experimental evidence, a structural examination of this compound can offer insights into its potential biological targets.
-
Benzothiazole Core: This planar, aromatic ring system is a key feature in many enzyme inhibitors, providing a scaffold for various functional groups to interact with the active site of a protein.
-
Thioether Linkage: The sulfanyl group (-S-) provides a flexible linker between the benzothiazole ring and the propanoic acid side chain.
-
Propanoic Acid Moiety: The carboxylic acid group is ionizable at physiological pH and can participate in hydrogen bonding or ionic interactions with amino acid residues in an enzyme's active site.
Given these features, this compound could potentially interact with enzymes that have a binding pocket accommodating a benzothiazole ring and a site for interaction with a carboxylic acid. Its structural similarity to some of the discussed inhibitor classes, albeit not exact, suggests that it could be a candidate for screening against a variety of enzymatic targets.
Conclusion
The benzothiazole scaffold is a versatile platform for the design of potent and selective enzyme inhibitors. While there is a current lack of specific inhibitory data for this compound, a comparative analysis of other benzothiazole derivatives demonstrates their efficacy against a wide range of enzymes crucial in various diseases. The provided experimental protocols offer a standardized approach for evaluating the inhibitory potential of this and other novel benzothiazole compounds. Further research, guided by the structure-activity relationships of known inhibitors, is warranted to elucidate the biological activity profile of this compound and to unlock the full therapeutic potential of the benzothiazole class of compounds.
References
- 1. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
Unraveling the Structure-Activity Relationship of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid Analogs: A Comparative Guide
An in-depth analysis of 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid and its analogs reveals a class of compounds with significant potential in modulating key biological targets, particularly in the realm of metabolic diseases. This guide provides a comparative overview of their structure-activity relationships (SAR), drawing from available experimental data on structurally related compounds to elucidate the impact of chemical modifications on their biological efficacy.
While a dedicated, comprehensive SAR study on this compound analogs is not extensively documented in publicly available literature, by examining related benzothiazole derivatives, particularly those acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, we can infer key structural determinants for activity. The benzothiazole scaffold, linked to a propanoic acid moiety via a sulfanyl group, presents a versatile framework for therapeutic design.
Comparative Biological Activity of Benzothiazole Analogs
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the propanoic acid side chain. The following table summarizes the quantitative data for a selection of structurally related analogs, highlighting their potency as PPAR agonists, a likely mechanism of action for this class of compounds.
| Compound ID | Structure | PPARα Activity (EC50, µM) | PPARγ Activity (EC50, µM) | Notes |
| MHY2013 | 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid | Potent Agonist | Potent Agonist | A potent PPAR pan agonist, demonstrating that modifications on a phenoxy linker attached to the benzothiazole can confer strong dual agonism.[1] |
| Compound 44b (S-isomer) | α-ethoxy-3-(6-benzoyl-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)phenylpropanoic acid | Weak Partial Agonist | Full Agonist (EC50 = 0.008 µM) | This analog, with a benzothiazol-2-one core, shows high potency and selectivity for PPARγ, highlighting the importance of the heterocyclic core and stereochemistry.[2] |
| Tesaglitazar | (S)-2-ethoxy-3-(4-(2-(4-((methylsulfonyl)oxy)phenyl)ethoxy)phenyl)propanoic acid | Potent Agonist | Potent Agonist | A benchmark dual PPARα/γ agonist, providing a reference for the potency of novel analogs. |
Note: The data presented is for structurally related compounds to infer potential SAR trends for the target chemical class.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, the following SAR trends can be outlined:
-
Acidic Head Group: The carboxylic acid moiety of the propanoic acid is crucial for activity, likely forming key interactions with the ligand-binding domain of PPARs.[3]
-
Thioether Linker: The sulfanyl linker provides flexibility and influences the orientation of the molecule within the binding pocket. Variations in this linker, such as replacing it with an ether or other groups, can significantly impact potency and selectivity.
-
Benzothiazole Core Substitutions: Modifications on the benzothiazole ring system can modulate the electronic and steric properties of the molecule, affecting target engagement. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's activity.
-
Hydrophobic Tail: The aromatic portion of the molecule, including the benzothiazole and any additional phenyl rings, contributes to hydrophobic interactions within the receptor's binding site. The nature and substitution pattern of this tail are critical determinants of potency and subtype selectivity (PPARα vs. PPARγ).
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a series of in vitro and in vivo assays.
1. PPAR Transactivation Assay (Luciferase Reporter Assay)
-
Objective: To determine the ability of a compound to activate PPAR subtypes (α, γ, δ).
-
Methodology:
-
Cells (e.g., HEK293T or CV-1) are co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR subtype fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.
-
Transfected cells are incubated with varying concentrations of the test compound.
-
If the compound activates the PPAR ligand-binding domain, the fusion protein binds to the reporter plasmid's promoter, driving the expression of luciferase.
-
Luciferase activity is quantified using a luminometer after the addition of a luciferin substrate.
-
The resulting data is used to generate dose-response curves and calculate EC50 values.
-
2. In Vivo Hypoglycemic and Hypolipidemic Activity
-
Objective: To assess the effect of the compounds on blood glucose and lipid levels in an animal model of diabetes and dyslipidemia.
-
Methodology:
-
A suitable animal model, such as streptozotocin-induced diabetic rats or db/db mice, is used.
-
Animals are treated with the test compound or a vehicle control over a specified period.
-
Blood samples are collected at regular intervals to measure fasting blood glucose, insulin, triglycerides, and cholesterol levels.
-
At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for further analysis (e.g., gene expression studies).
-
Visualizing the Scientific Process
To better understand the workflow and the biological context of these studies, the following diagrams are provided.
References
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
confirming the in vivo efficacy of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity: 2-(4-aminophenyl)benzothiazoles
A notable class of benzothiazole derivatives, the 2-(4-aminophenyl)benzothiazoles, has shown potent and selective antitumor activity. A key example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), the active metabolite of the clinical trial candidate Phortress. The mechanism of action for these compounds is distinct from many conventional chemotherapeutics and involves metabolic activation by the cytochrome P450 enzyme CYP1A1 within tumor cells. This leads to the formation of reactive species that bind to DNA, causing damage and inducing apoptosis in sensitive cancer cells.[1][2][3][4]
Comparative In Vivo Efficacy
The in vivo antitumor efficacy of Phortress has been evaluated in human breast carcinoma xenograft models in nude mice and compared with the standard chemotherapeutic agent, doxorubicin.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Results | Comparator |
| Phortress (prodrug of 5F 203) | Nude mice | Human breast carcinoma xenografts | 20 mg/kg, i.p. | Significant antitumor activity in 7 out of 9 xenograft models; Superior activity in one model compared to doxorubicin.[1][2] | Doxorubicin |
| Doxorubicin | Nude mice | Human breast carcinoma xenografts | Not specified in abstracts | Showed comparable efficacy to Phortress in most models.[1] | Phortress |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | Nude mice | Ovarian carcinoma xenografts (OVCAR-3) | 6.7 and 10 mg/kg | Retarded tumor growth by more than 50% in hollow fibre models.[5] | Not specified |
Experimental Protocols
Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of benzothiazole derivatives in a human tumor xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, IGROV1 for ovarian cancer) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: Cultured cancer cells are harvested, and a specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Mice are randomized into treatment and control groups. The benzothiazole derivative (e.g., Phortress at 20 mg/kg) or comparator drug is administered via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes are monitored for toxicity.
-
Data Analysis: Tumor volumes are plotted over time, and statistical analysis is performed to compare the treatment groups with the control group.
Signaling Pathway and Experimental Workflow
Antidiabetic Activity: 2-Aminobenzothiazoles
Certain 2-aminobenzothiazole derivatives have shown promise as oral hypoglycemic agents. For instance, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (compound 3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (compound 4y) have been evaluated for their antidiabetic effects. These compounds are believed to exert their effects primarily as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity.[5][6][7][8]
Comparative In Vivo Efficacy
The in vivo antidiabetic efficacy of these 2-aminobenzothiazole derivatives was assessed in a rat model of type 2 diabetes and compared with the established antidiabetic drug, pioglitazone.
| Compound | Animal Model | Condition | Dosing Regimen | Key Efficacy Results | Comparator |
| Compound 3b | Rat | Type 2 Diabetes | Equimolar to 15 mg/kg pioglitazone, oral, 4 weeks | Reduced blood glucose to <200 mg/dL; Improved lipid profile.[5][6][7][8] | Pioglitazone |
| Compound 4y | Rat | Type 2 Diabetes | Equimolar to 15 mg/kg pioglitazone, oral, 4 weeks | Reduced blood glucose to <200 mg/dL; Improved lipid profile.[5][6][7][8] | Pioglitazone |
| Pioglitazone | Rat | Type 2 Diabetes | 15 mg/kg, oral, 4 weeks | Demonstrated comparable efficacy in reducing blood glucose and improving lipid profile.[5][6][7][8] | Compounds 3b and 4y |
Experimental Protocols
Streptozotocin-Induced Type 2 Diabetes Model in Rats
This protocol provides a general method for inducing type 2 diabetes in rats to evaluate the efficacy of antidiabetic compounds.
-
Animal Model: Male Wistar rats are used.
-
Induction of Diabetes:
-
Animals are fed a high-fat diet for a specified period to induce insulin resistance.
-
A single low dose of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered via intraperitoneal injection (e.g., 35-40 mg/kg). STZ is toxic to pancreatic β-cells.
-
-
Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are divided into groups and treated orally with the benzothiazole derivatives, a comparator drug (e.g., pioglitazone), or vehicle for a specified duration (e.g., 4 weeks).
-
Efficacy Monitoring:
-
Fasting blood glucose levels are monitored weekly.
-
At the end of the study, blood samples are collected for analysis of lipid profile (triglycerides, total cholesterol, HDL, LDL).
-
-
Data Analysis: Changes in blood glucose and lipid parameters are compared between the treatment and control groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 2-(4-aminophenyl)benzothiazole and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anticancer agent 2-(4-aminophenyl)benzothiazole and the standard-of-care drug, tamoxifen, for the treatment of estrogen receptor-positive (ER+) breast cancer. This analysis is based on publicly available experimental data and focuses on their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction
2-(4-aminophenyl)benzothiazole is a member of the benzothiazole class of compounds that has demonstrated potent and selective antitumor activity in preclinical studies, particularly against breast cancer cell lines.[1][2][3] Its unique mechanism of action sets it apart from many existing chemotherapeutic agents.[4]
Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a cornerstone of endocrine therapy for ER+ breast cancer for decades.[5][6][7] It acts by competitively inhibiting the binding of estrogen to the estrogen receptor, thereby blocking the hormone's growth-promoting effects on cancer cells.[8][9][10][11]
This guide aims to provide a comprehensive and objective comparison to aid researchers in understanding the potential of 2-(4-aminophenyl)benzothiazole in the context of current therapeutic strategies.
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action in their anticancer effects.
2-(4-aminophenyl)benzothiazole: This compound's antitumor activity is dependent on its metabolic activation. The cytochrome P450 isoform, CYP1A1, metabolizes the parent molecule into reactive electrophilic species.[4] These reactive metabolites can then form covalent adducts with DNA, leading to DNA damage and the induction of apoptosis, ultimately resulting in cell death.[4]
Tamoxifen: As a SERM, tamoxifen's primary mechanism is the competitive antagonism of the estrogen receptor (ER).[8][9][10][11] In ER+ breast cancer cells, estrogen binding to its receptor stimulates cell proliferation. Tamoxifen binds to the ER, preventing estrogen from binding and thereby inhibiting this proliferative signaling pathway.[8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. tandfonline.com [tandfonline.com]
Assessing Experimental Reproducibility for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Comparative Guide
To ensure the reliability and comparability of experimental findings, a thorough understanding of methodologies is paramount. This guide provides a comparative overview of synthetic protocols and biological evaluation methods relevant to 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its analogs. By presenting detailed experimental data and workflows, this document aims to enhance reproducibility for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉NO₂S₂
-
Molecular Weight: 239.31 g/mol
-
CAS Number: 4767-00-4[1]
Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through various methods. The reproducibility of the synthesis is highly dependent on the reaction conditions, purity of starting materials, and purification techniques. Below are representative protocols for similar structures, which can be adapted for the target compound.
Method 1: Conventional Synthesis of a Benzothiazole Derivative
A common method for synthesizing similar benzothiazole derivatives involves the reaction of a substituted benzothiazole with an appropriate haloalkanoate.[2]
Experimental Protocol:
-
Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.
-
Add potassium carbonate (K₂CO₃) (0.005 M) to the mixture and reflux.
-
Add ethyl chloroacetate (0.01 M) dropwise over 15 minutes.
-
Continue refluxing the reaction mixture until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).
-
Remove acetone by distillation.
-
Pour the remaining filtrate into ice-cold water.
-
Extract the product with diethyl ether.
-
Recrystallize the final product from acetone.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can offer faster reaction times and potentially higher yields compared to conventional methods.[2]
Experimental Protocol:
-
Thoroughly mix 2-mercaptobenzothiazole (0.01 M), potassium carbonate (0.005 M), and ethyl chloroacetate (0.01 M) in a 10 ml vial.
-
Irradiate the mixture in a microwave reactor for approximately 4 minutes at 180°C.
-
Monitor the reaction by TLC.
-
Purify the resulting solid product by recrystallization.
Comparison of Synthetic Methods
The choice of synthetic method can significantly impact reaction time and yield, which are critical factors for reproducibility.
| Method | Typical Reaction Time | Typical Yield | Key Considerations |
| Conventional Reflux | Several hours | Moderate | Requires careful temperature control and longer reaction times. |
| Microwave Irradiation | 2-15 minutes | Moderate to High | Rapid heating can lead to different impurity profiles. Requires specialized equipment.[2] |
| Ultrasound Irradiation | ~15 minutes | Moderate | Offers a balance between reaction time and energy input.[2] |
Biological Activity Assessment
The benzothiazole scaffold is a versatile pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] Reproducibility in biological assays is crucial for the validation of potential therapeutic agents.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of benzothiazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution Method [6]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC/MFC, an aliquot from the wells showing no growth is sub-cultured on agar plates. The lowest concentration that prevents colony formation is the MBC/MFC.
Table of Comparative Antimicrobial Activity for Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 3i | S. aureus | - | 250-500 | [6] |
| 3g | S. aureus | - | 250-500 | [6] |
| 11 | S. aureus | - | 250-500 | [6] |
| Compound 3 | E. coli | 25-100 | 50-200 | [7] |
| Compound 4 | E. coli | 25-100 | 50-200 | [7] |
| Ciprofloxacin | E. coli | 12.5 | - | [8] |
Note: Compound IDs are as specified in the cited literature.
Cytotoxic (Anticancer) Activity
The cytotoxic potential of benzothiazole derivatives against cancer cell lines is frequently evaluated using the MTT assay.[9]
Experimental Protocol: MTT Assay [10]
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Table of Comparative Cytotoxicity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6b | MCF-7 (Breast) | 5.15 | [11] |
| 5c | MCF-7 (Breast) | 7.39 | [11] |
| 5d | MCF-7 (Breast) | 7.56 | [11] |
| 4 | MCF-7 (Breast) | 8.64 | [11] |
| Cisplatin | MCF-7 (Breast) | 13.33 | [11] |
| 7e | SKRB-3 (Breast) | 0.0012 | [10] |
| 7e | SW620 (Colon) | 0.0043 | [10] |
| 7e | A549 (Lung) | 0.044 | [10] |
Note: Compound IDs are as specified in the cited literature.
Visualizing Workflows and Pathways
Diagrams
To aid in the conceptualization of experimental processes and biological mechanisms, the following diagrams are provided.
Caption: General workflow for the synthesis of benzothiazole derivatives.
Caption: Potential mechanisms of action for cytotoxic benzothiazole compounds.[8][12]
Alternative Compounds and Scaffolds
For comparative studies, researchers often evaluate compounds with different core structures that exhibit similar biological activities.
-
Thiazolidinone Hybrids: These compounds combine the benzothiazole and thiazolidinone scaffolds and have shown potent cytotoxic activity.[10]
-
Pyridine-based Derivatives: Incorporation of a pyridine ring can modulate the biological activity of benzothiazole compounds.[13]
-
Quinoline Derivatives: Benzothiazole-quinoline conjugates have demonstrated promising antimicrobial properties.[4]
-
Triazole Conjugates: The combination of benzothiazole and triazole moieties has resulted in compounds with significant antibacterial and antifungal effects.[4]
By providing standardized protocols and comparative data, this guide serves as a resource to improve the design and reproducibility of experiments involving this compound and related benzothiazole derivatives.
References
- 1. scbt.com [scbt.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnu.ac.bd [jnu.ac.bd]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Investigating the Off-Target Effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Comparative Guide to Structurally Related Compounds
A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the on-target and off-target effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. To provide researchers, scientists, and drug development professionals with a valuable comparative resource, this guide focuses on the documented biological activities of structurally similar benzothiazole and thiazole propanoic acid derivatives. By examining these related compounds, we can infer potential biological activities and off-target effects that may be relevant to the compound of interest.
The benzothiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives have shown a wide spectrum of activities, including enzyme inhibition, antimicrobial effects, and antiproliferative action against cancer cell lines. This guide will present a comparative analysis of selected benzothiazole and thiazole propanoic acid derivatives for which experimental data is available.
Comparative Analysis of Biological Activity
Due to the absence of direct data for this compound, this section details the observed biological effects of structurally related compounds.
Antiproliferative Activity of Thiazole Propanoic Acid Derivatives
A study on 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives demonstrated their potential as anticancer agents. The presence of an oxime moiety on these molecules was found to significantly enhance their cytotoxic activity against A549 human lung adenocarcinoma cells.[1]
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 21 (with oxime) | A549 | 5.42 | Cisplatin | 11.71 |
| Compound 22 (with oxime) | A549 | 2.47 | Cisplatin | 11.71 |
| Compound 25 | A549 | 8.05 | Cisplatin | 11.71 |
| Compound 26 | A549 | 25.4 | Cisplatin | 11.71 |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives against the A549 human lung adenocarcinoma cell line. Data sourced from[1].
Enzyme Inhibition by Benzothiazole Derivatives
Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of novel benzothiazoles were designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.[2]
| Compound | Target Enzyme | IC50 (nM) |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | Not specified in abstract |
| Tacrine (Reference) | Acetylcholinesterase (AChE) | Not specified in abstract |
Table 2: Enzyme inhibitory activity of a selected benzothiazole derivative against enzymes relevant to Alzheimer's disease. Data sourced from[2].
Experimental Protocols
Synthesis of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives[1]
A mixture of 3-((4-acetylphenyl)amino)propanoic acid (2.07 g, 0.01 mol), potassium thiocyanate (2.91 g, 0.03 mol), and acetic acid (15 mL) was refluxed for 10 hours. Concentrated hydrochloric acid (6 mL) was then added, and the mixture was heated at its boiling temperature for an additional 20 minutes. After cooling and dilution with water (50 mL), the resulting crystalline solid was filtered and washed with water.
In Vitro Antiproliferative Activity Assay (MTT Assay)[1]
A549 human lung adenocarcinoma cells were seeded in 96-well plates at a density of 1 × 10⁴ cells per well and allowed to adhere overnight. The cells were then treated with the test compounds at a concentration of 100 µM in triplicate. Following a 20-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.
Enzyme Inhibition Assay for AChE and MAO-B[2]
The inhibitory activities of the synthesized benzothiazole derivatives against AChE and MAO-B were evaluated using in vitro fluorometric methods. The compounds were tested at various concentrations (10⁻³ to 10⁻⁹ M) to determine their IC50 values. Non-linear regression analysis was used to calculate the IC50 values from the percentage inhibition data.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid against commercially available compounds
Benchmarking 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for benchmarking the biological activity of this compound against commercially available compounds. Given the broad spectrum of activities associated with the benzothiazole scaffold, this document is divided into two key therapeutic areas: anticancer and antimicrobial performance.
For each area, this guide presents a direct comparison with established commercial drugs, detailed experimental protocols for performance evaluation, and visual diagrams of relevant biological pathways and workflows to provide a clear, data-driven context for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity Benchmark
Benzothiazole derivatives have emerged as a promising class of compounds in oncology, often exerting their effects through the modulation of critical signaling pathways that govern cell proliferation and survival. This section benchmarks this compound against two widely used anticancer agents: Gefitinib, a targeted therapy that inhibits the Epidermal Growth Factor Receptor (EGFR), and Doxorubicin, a conventional chemotherapeutic agent that induces apoptosis through DNA intercalation and topoisomerase II inhibition.
Data Presentation: Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC50) of the selected compounds against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Note: As of the latest literature review, specific IC50 values for this compound against these cell lines are not publicly available. The table provides a template for experimental determination and comparison.
| Compound | Mechanism of Action | Target Cancer Cell Line | IC50 Value (µM) |
| This compound | Putative Kinase Inhibitor / Apoptosis Inducer | A549 (Lung Carcinoma) | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined | ||
| HepG2 (Liver Cancer) | Data to be determined | ||
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | A549 (Lung Carcinoma) | ~7.0 - 31.0[1] |
| PC-9 (Lung Adenocarcinoma, EGFR mutant) | ~0.077[2] | ||
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | A549 (Lung Carcinoma) | > 20[3][4] |
| MCF-7 (Breast Cancer) | ~2.5[3][4] | ||
| HepG2 (Liver Cancer) | ~12.2[4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then trypsinize and count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Visualizations: Anticancer Mechanisms and Workflow
Part 2: Antimicrobial Activity Benchmark
The benzothiazole nucleus is a core component of many compounds screened for antimicrobial properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication and repair. This section benchmarks this compound against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that specifically targets bacterial DNA gyrase.
Data Presentation: Comparative Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a key indicator of a compound's antimicrobial efficacy.
Note: As of the latest literature review, specific MIC values for this compound against these bacterial strains are not publicly available. The table provides a template for experimental determination and comparison.
| Compound | Mechanism of Action | Target Bacterial Strain | MIC Value (µg/mL) |
| This compound | Putative DNA Gyrase Inhibitor | Staphylococcus aureus (ATCC 25923) | Data to be determined |
| Escherichia coli (ATCC 25922) | Data to be determined | ||
| Pseudomonas aeruginosa (ATCC 27853) | Data to be determined | ||
| Ciprofloxacin | DNA Gyrase Inhibitor | Staphylococcus aureus | ~0.6[5] |
| Escherichia coli | ~0.013 - 0.08[5] | ||
| Pseudomonas aeruginosa | ~0.15[5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the MIC of a compound by testing its effect on the growth of a microorganism in a liquid broth medium.
Materials:
-
Target bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound and Ciprofloxacin
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 (broth and inoculum, no compound) serves as the positive growth control. Well 12 (broth only) serves as the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Visualizations: Antimicrobial Mechanism and Workflow
References
- 1. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. journals.asm.org [journals.asm.org]
validating the therapeutic potential of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid in animal models
Validating the Therapeutic Potential of Benzothiazole Derivatives in Animal Models: A Comparative Guide
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the therapeutic potential of benzothiazole-based compounds in various animal models, with a focus on their anti-inflammatory and anti-cancer properties. While specific in-vivo data for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is not extensively available in public literature, this document will draw upon data from structurally related benzothiazole derivatives to illustrate the validation process and comparative efficacy. The information presented is intended for researchers, scientists, and drug development professionals.
Therapeutic Landscape of Benzothiazole Derivatives
The benzothiazole scaffold is a key pharmacophore found in numerous FDA-approved drugs and investigational compounds.[1] Its derivatives have shown promise in a multitude of therapeutic areas including:
-
Oncology: As anti-cancer agents, benzothiazole derivatives have been shown to inhibit various kinases, topoisomerases, and induce apoptosis.[1][2][6][7]
-
Inflammation: Several derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3][8]
-
Neurodegenerative Diseases: Compounds like Riluzole are used in the treatment of Amyotrophic Lateral Sclerosis (ALS), and others are being investigated for Alzheimer's and Parkinson's disease.[1][9][10]
-
Infectious Diseases: The benzothiazole nucleus is a component of various antimicrobial, antiviral, and antifungal agents.[1][4]
Comparative Efficacy in Preclinical Animal Models
This section provides a comparative summary of the in-vivo efficacy of representative benzothiazole derivatives against standard-of-care drugs in relevant animal models.
Anti-Inflammatory Activity
Model: Carrageenan-induced paw edema in rats, a standard model for acute inflammation.
| Compound/Drug | Dose | Route of Administration | Maximum Inhibition of Edema (%) | Time Point (hours) | Reference Compound |
| Benzothiazole Derivative 17c | 10 mg/kg | Oral | 80% | 3 | Diclofenac Sodium |
| Benzothiazole Derivative 17i | 10 mg/kg | Oral | 78% | 3 | Diclofenac Sodium |
| Diclofenac Sodium | 10 mg/kg | Oral | 82% | 3 | - |
Table 1: Comparison of anti-inflammatory activity of benzothiazole derivatives and Diclofenac Sodium in the rat paw edema model. Data synthesized from similar studies on benzothiazole derivatives.[3]
Anti-Cancer Activity
Model: 4T1 murine breast cancer model, which mimics human metastatic breast cancer.
| Compound/Drug | Dose | Route of Administration | Tumor Growth Inhibition (%) | Reduction in Lung Metastases | Reference Compound |
| XC-591 (Benzothiazole-2-thiol derivative) | 50 mg/kg | Oral | Significant (p<0.05) | Significant (p<0.05) | Cisplatin |
| Cisplatin | 5 mg/kg | Intraperitoneal | Significant (p<0.05) | - | - |
Table 2: Comparison of anti-tumor and anti-metastatic activity of a benzothiazole-2-thiol derivative (XC-591) and Cisplatin in a 4T1 murine breast cancer model.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (Diclofenac Sodium), and test groups (Benzothiazole derivatives).
-
Procedure:
-
Initial paw volume is measured using a plethysmometer.
-
The respective drug/vehicle is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, and 3 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
4T1 Murine Breast Cancer Model
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Inoculation: 1x10^5 4T1 cells are injected into the mammary fat pad of each mouse.
-
Treatment:
-
When tumors reach a palpable size, mice are randomized into treatment groups (vehicle, XC-591, Cisplatin).
-
Treatments are administered as per the specified dose and route.
-
-
Efficacy Assessment:
-
Tumor volume is measured every 2-3 days.
-
At the end of the study, mice are euthanized, and primary tumors and lungs are collected.
-
Tumor weight is recorded, and lung surface metastases are counted.
-
-
Toxicity Assessment: Body weight is monitored throughout the study, and major organs can be collected for histological analysis.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Potential Anti-Cancer Signaling Pathway of Benzothiazole Derivatives
Many benzothiazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Guide to the Mechanism of Action of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid and Alternative EGFR Inhibitors
For Immediate Release
A detailed comparative analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid's putative mechanism of action, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential, benchmarked against other benzothiazole derivatives and established EGFR inhibitors, supported by experimental data and detailed protocols.
Postulated Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Based on extensive research into the bioactivities of structurally related benzothiazole derivatives, it is postulated that this compound exerts its primary anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR, a key player in cellular signaling, regulates processes such as cell proliferation, differentiation, and survival. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Inhibition of EGFR tyrosine kinase by this compound is thought to block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This disruption of oncogenic signaling can induce cell cycle arrest and apoptosis in cancer cells. This proposed mechanism aligns with the observed anticancer properties of numerous benzothiazole-containing compounds.
Comparative Analysis of Inhibitory Potency
To contextualize the potential efficacy of this compound, this guide provides a comparative look at the inhibitory activities of other benzothiazole derivatives and established EGFR inhibitors, Erlotinib and Gefitinib. The data, presented in the tables below, is a compilation from various studies and showcases the half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) against different cancer cell lines.
Table 1: Comparative in vitro EGFR Tyrosine Kinase Inhibition
| Compound/Derivative Class | Target | IC50 (nM) | Reference |
| Benzothiazole Derivatives | EGFR-TK | Varies (Sub-micromolar to low micromolar) | [1][2] |
| Erlotinib | EGFR-TK | 2 | [1][3] |
| Gefitinib | EGFR-TK | 26 - 57 | [4] |
Table 2: Comparative Cellular Antiproliferative Activity (GI50/IC50)
| Compound | Cell Line | Cancer Type | GI50/IC50 | Reference |
| Benzothiazole Derivative (Compound 3) | NCI-H522 | Non-Small Cell Lung Cancer | 22.3 nM (GI50) | [1] |
| Benzothiazole Derivative (Compound 5) | MDA-MB-468 | Breast Cancer | 69.1 nM (GI50) | [1] |
| Erlotinib | A431 | Epidermoid Carcinoma | 300 nM (IC50) | [5] |
| Erlotinib | H460 | Non-Small Cell Lung Cancer | 8 µM (IC50) | [5] |
| Erlotinib | A549 | Non-Small Cell Lung Cancer | 5.3 µM (IC50) at 24hrs | [6] |
| Gefitinib | HCC827 | Lung Adenocarcinoma | 13.06 nM (IC50) | [7] |
| Gefitinib | PC9 | Lung Adenocarcinoma | 77.26 nM (IC50) | [7] |
| Gefitinib | A549 | Non-Small Cell Lung Cancer | 19.91 µM (GI50) | [8] |
Visualizing the Mechanism and Experimental Workflow
To further elucidate the proposed mechanism and the experimental procedures used for its investigation, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Biochemical and Cellular Assays.
Detailed Experimental Protocols
For reproducibility and validation, detailed protocols for the key assays are provided below.
EGFR Tyrosine Kinase Inhibition Assay (TR-FRET based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR tyrosine kinase.[9]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO and diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data for related compounds, personal protective equipment (PPE) is the primary defense against potential hazards.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes available data for the closely related compound Benzothiazole to provide an indication of its properties.
| Property | Value | Source |
| Molecular Formula | C7H5NS | - |
| Melting Point | 2 °C | |
| Boiling Point | 231 °C | |
| Density | 1.238 g/cm³ at 25 °C | |
| Log Pow (n-octanol/water) | 2.01 (calculated) |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations. The following workflow outlines the recommended steps.
Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound.[3]
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
Waste Collection
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[3]
-
For liquid waste, use a funnel to avoid spills. For solid waste, ensure the container is properly sealed to prevent dust or vapor release.[3]
Labeling
-
Label the waste container with the full chemical name: "Waste this compound".[3]
-
Include appropriate hazard symbols (e.g., irritant).
-
Indicate the approximate quantity of waste in the container.[3]
Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[3]
-
This area should be secure, well-ventilated, and away from incompatible materials.[3]
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
The recommended method of disposal for benzothiazole derivatives is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[3]
-
Never dispose of this compound down the drain or in the regular trash. [3]
Experimental Protocol: Neutralization of Acidic Waste
For aqueous waste solutions of this compound, a neutralization step may be considered as a pretreatment before collection for disposal, especially if the waste is characterized as corrosive (pH ≤ 2). This procedure should only be performed by trained personnel.
Materials:
-
Aqueous waste solution of this compound
-
Sodium bicarbonate (baking soda) or another suitable base (e.g., sodium hydroxide, calcium hydroxide)
-
pH indicator strips or a pH meter
-
Stir bar and stir plate
-
Appropriate PPE (lab coat, gloves, safety goggles)
Procedure:
-
Work in a chemical fume hood.
-
Place the container with the acidic waste solution on a stir plate and add a stir bar.
-
Slowly and carefully add small portions of the neutralizing agent (e.g., sodium bicarbonate) to the stirring solution. Be cautious as this can cause fizzing or heat generation.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, collect the solution in a designated hazardous waste container and label it accordingly for disposal. Do not assume the neutralized solution is safe for drain disposal without consulting your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
